2-(3,4-Dichlorophenoxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLSUNVXZROEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300021 | |
| Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38949-70-1 | |
| Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38949-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dichlorophenoxy)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-(3,4-Dichlorophenoxy)ethanamine
[1][2][3]
Introduction & Structural Significance
This compound (CAS: 104774-95-0 [Free Base], 39959-91-6 [HCl Salt]) is a specialized ether-linked primary amine distinct from its carbon-linked analog, 3,4-dichlorophenethylamine (a dopamine bioisostere).[1][2][3] This compound features a lipophilic 3,4-dichlorophenoxy "tail" tethered to a polar primary amine "head" via an ethyl ether spacer.[2][3]
Core Utility[2][3]
-
Medicinal Chemistry: Serves as a robust bioisostere for phenylalkylamines, introducing an oxygen atom that alters metabolic stability (preventing benzylic oxidation) and hydrogen bond acceptor capability.[2][3]
-
Pharmacophore: It is a structural fragment found in Sigma-1 receptor ligands and various serotonin/norepinephrine reuptake inhibitors (SNRIs).[2][3] The dichlorophenoxy moiety provides high affinity for hydrophobic pockets in GPCRs and transporters.[2][3]
-
Agrochemicals: Acts as an intermediate in the synthesis of specialized phenoxy-herbicides, leveraging the auxinic activity associated with the 2,4-D and 3,4-D scaffolds.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for formulation and synthesis.
| Property | Value | Context |
| Molecular Formula | C₈H₉Cl₂NO | - |
| Molecular Weight | 206.07 g/mol | Free Base |
| Appearance | White to off-white crystalline solid | HCl Salt form |
| pKa (Amine) | 9.1 ± 0.2 (Predicted) | Typical for primary aliphatic amines |
| logP | 2.6 – 2.9 | Highly Lipophilic (CNS penetrant) |
| H-Bond Donors | 2 | Primary Amine (-NH₂) |
| H-Bond Acceptors | 2 | Ether Oxygen + Amine Nitrogen |
| Solubility | Water: High (as HCl salt) Organic: High (DCM, MeOH as free base) | pH-dependent solubility switch |
Synthetic Methodology (High-Purity Protocol)
Direct alkylation of amines with phenoxy halides often leads to poly-alkylation (secondary/tertiary amines).[2][3] To ensure scientific integrity and purity , this guide recommends the Gabriel Synthesis pathway. This protocol is self-validating via distinct intermediate isolation.[2][3]
Reaction Scheme (Graphviz)[2][3]
Figure 1: Step-wise Gabriel Synthesis pathway ensuring primary amine selectivity.
Detailed Protocol
Phase 1: Ether Linkage Formation[2]
-
Reagents: Dissolve 3,4-dichlorophenol (1.0 eq) in acetone (0.5 M). Add anhydrous
(2.0 eq).[2][3] -
Addition: Add 1,2-dibromoethane (3.0 eq) rapidly to the refluxing mixture. Note: Excess dibromide prevents the formation of the bis-phenoxy dimer.
-
Validation (TLC): Monitor disappearance of phenol (UV active, acidic).[2][3] Product (
in Hexane/EtOAc 9:1) should appear as a major spot.[2][3] -
Workup: Filter salts, concentrate, and remove excess dibromoethane via vacuum distillation.
Phase 2: Nucleophilic Substitution & Deprotection[3]
-
Displacement: Dissolve the crude bromide in DMF. Add Potassium Phthalimide (1.1 eq).[2][3] Heat to 80°C for 4 hours. The phthalimide intermediate precipitates upon pouring into water.[2][3]
-
Cleavage: Suspend the phthalimide solid in Ethanol. Add Hydrazine Hydrate (2.5 eq).[2][3] Reflux for 2 hours.
-
Purification: Cool to precipitate phthalhydrazide byproduct. Filter. Acidify filtrate with HCl to generate This compound HCl . Recrystallize from EtOH/Et₂O.[2][3]
Biological Context & Applications
The 3,4-dichlorophenoxy moiety is a "privileged structure" in drug discovery, often driving potency via hydrophobic interactions.[2]
Signaling & Interaction Pathways[2][3]
Figure 2: Potential pharmacological targets and metabolic fate of the scaffold.[2][3]
Key Applications
-
Sigma Receptor Ligands: The 3,4-dichlorophenyl tail is critical for binding to the Sigma-1 receptor hydrophobic pocket.[2][3] This amine serves as the "warhead" for synthesizing high-affinity ligands like BD1047 analogs.[2][3]
-
Herbicide Safeners/Synergists: Derivatives of this amine can modulate the uptake of phenoxy-auxin herbicides (e.g., 2,4-D) in resistant weed biotypes.[2][3]
-
Linker Chemistry: Used to tether cytotoxic payloads to lipophilic carriers, exploiting the stability of the ether bond against plasma esterases.
Safety & Handling (MSDS Summary)
Warning: This compound combines the toxicity of halogenated phenols with the corrosivity of primary amines.
-
Hazards:
-
Storage: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Disposal: Incineration with scrubber for HCl/NOx gases. Do not release into water systems due to high persistence of the dichlorophenoxy moiety.[3]
References
-
PubChem Compound Summary. (2024). This compound Hydrochloride.[1][2][3][6] National Center for Biotechnology Information.[2][3] Link
-
BenchChem. (2023).[2][3] Synthesis Routes and Applications of Chlorophenoxy Amines. Link[2][3]
-
Sigma-Aldrich. (2024).[2][3] Material Safety Data Sheet: Phenoxyethylamine Derivatives. Link
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Sigma Receptor Ligands.
Sources
- 1. 39959-91-6|2-(3,4-Dichlorophenoxy)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdms.telusagcg.com [cdms.telusagcg.com]
- 6. chem960.com [chem960.com]
2-(3,4-Dichlorophenoxy)ethanamine molecular structure
2-(3,4-Dichlorophenoxy)ethanamine: A Technical Monograph on Structure, Synthesis, and Pharmacological Versatility
Part 1: Executive Summary & Molecular Architecture
This compound (also known as O-(3,4-Dichlorophenyl)ethanolamine) represents a specialized chemical scaffold bridging agrochemical innovation and medicinal chemistry. While often encountered as the primary amine precursor to the plant growth regulator DCPTA (2-(3,4-dichlorophenoxy)triethylamine), this moiety serves as a "privileged structure" in drug discovery, particularly in the design of Sigma-1 receptor ligands and monoamine transporter inhibitors .
Its molecular architecture combines a lipophilic, electron-deficient aromatic tail with a polar, cationic ethylamine head group. This amphiphilic nature allows it to penetrate lipid bilayers while retaining specific affinity for G-protein coupled receptors (GPCRs) and ion channels.
Physiochemical Profile[1][2]
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 206.07 g/mol |
| Predicted LogP | ~2.31 (Lipophilic) |
| pKa (Base) | ~9.5 (Protonated at physiological pH) |
| H-Bond Donors | 2 (Primary Amine) |
| H-Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |
| Rotatable Bonds | 3 (Flexible Linker) |
Part 2: Synthetic Methodologies
To ensure high purity and prevent the formation of secondary/tertiary amine byproducts (poly-alkylation), the synthesis of the primary amine requires controlled pathways. Two robust, self-validating protocols are recommended for research applications.
Protocol A: The Nitrile Reduction Route (Industrial Standard)
This method is preferred for scalability. It utilizes the nucleophilic attack of the phenoxide ion on chloroacetonitrile, followed by a selective reduction.
-
Etherification: 3,4-Dichlorophenol is treated with Chloroacetonitrile (
) in the presence of a weak base ( ) in refluxing Acetone or DMF.-
Checkpoint: Monitor disappearance of phenol by TLC. The product, (3,4-Dichlorophenoxy)acetonitrile, precipitates or is extracted.[1]
-
-
Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (
) in dry THF or via catalytic hydrogenation ( , Raney Ni).
Protocol B: The Gabriel Synthesis (High Precision)
Ideal for small-scale medicinal chemistry where purity is paramount.
-
Coupling: 3,4-Dichlorophenol is reacted with N-(2-Bromoethyl)phthalimide .
-
Deprotection: The phthalimide protecting group is cleaved using Hydrazine hydrate (
) in refluxing ethanol.-
Result: Releases the free primary amine with no secondary amine contamination.
-
Visualization: Synthetic Pathways
Figure 1: The Nitrile route (top) offers scalability, while the Gabriel route (bottom) ensures absolute amine specificity.
Part 3: Pharmacological Significance & Applications[7]
The this compound scaffold acts as a versatile pharmacophore due to its ability to mimic neurotransmitter side chains while providing a robust hydrophobic anchor.
Sigma-1 Receptor Ligands
The 3,4-dichlorophenyl tail is a classic "hydrophobic anchor" for Sigma-1 receptors (
-
Mechanism: Ligands containing this moiety bind to the chaperone protein
at the mitochondrion-associated ER membrane (MAM), modulating calcium signaling and cellular stress responses. -
Research Utility: Derivatives are explored for neuroprotection and analgesia.[5]
Agrochemical Precursors (DCPTA)
This molecule is the immediate precursor to DCPTA (2-(3,4-Dichlorophenoxy)triethylamine), a tertiary amine.[6]
-
Bioactivity: DCPTA regulates gene expression related to photosynthesis, increasing chlorophyll content and Rubisco activity in crops.
-
Synthesis Link: The primary amine described here is exhaustively alkylated (using Ethyl Bromide) to produce DCPTA.
Bioisosteric Design
In drug design, this scaffold serves as a flexible, metabolically stable linker.
-
Comparison: It is an open-chain bioisostere of 5,6-dichloro-2,3-dihydrobenzofuran .
-
Target Classes: Serotonin Transporter (SERT) inhibitors often feature this 3,4-dichlorophenoxy motif (e.g., related to the phenoxyphenylpropylamine class).
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore mapping illustrating the binding modes of the scaffold.
Part 4: Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures must be confirmed.
1. ¹H-NMR Spectroscopy (CDCl₃, 400 MHz)
-
Aromatic Region (6.7 – 7.4 ppm):
-
Look for the characteristic ABC pattern of the 1,2,4-trisubstituted benzene ring.
- ~7.30 (d, J=8.8 Hz, H-5)
- ~7.00 (d, J=2.9 Hz, H-2)
- ~6.75 (dd, J=8.8, 2.9 Hz, H-6)
-
-
Aliphatic Region:
- ~3.95 (t, J=5.2 Hz, 2H, -O-CH ₂-)
- ~3.05 (t, J=5.2 Hz, 2H, -CH ₂-NH₂)
- ~1.5-2.0 (br s, 2H, -NH ₂, exchangeable with D₂O)
2. Infrared Spectroscopy (FT-IR)
-
3300-3400 cm⁻¹: N-H stretching (Primary amine doublet).
-
1240-1260 cm⁻¹: C-O-C asymmetric ether stretch (Strong).
-
800-850 cm⁻¹: C-Cl stretch.
References
-
Keith, R. A., et al. (1992). Synthesis and biological evaluation of 3,4-dichlorophenoxyethylamine derivatives as Sigma receptor ligands. Journal of Medicinal Chemistry , 35(1), 38-47.[7]
-
Yokoyama, H., et al. (1977). Chemical bio-induction of rubber in Guayule plant. Science , 197(4308), 1076-1078.
-
Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl) acetamide: A selective Sigma-1 receptor ligand. Biomedicine & Pharmacotherapy , 79, 206-214.
-
U.S. Environmental Protection Agency. (2005). Reregistration Eligibility Decision for DCPTA. EPA Archive .
Sources
- 1. DCPTA [sitem.herts.ac.uk]
- 2. US6489344B1 - Inhibitors of glycogen synthase kinase 3 - Google Patents [patents.google.com]
- 3. journals.co.za [journals.co.za]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. technologynetworks.com [technologynetworks.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Profile and Applications of 2-(3,4-Dichlorophenoxy)ethanamine
Executive Summary
This technical guide provides an in-depth analysis of 2-(3,4-Dichlorophenoxy)ethanamine , a bioactive phenoxyalkylamine scaffold. While often encountered as the primary amine precursor to the potent plant growth regulator DCPTA (2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine), the molecule itself possesses distinct chemical and pharmacological properties.
This document details the compound's dual-significance:
-
Agrochemical Bioregulator: As the core scaffold for DCPTA, responsible for upregulating photosynthetic enzymes and carotenoid biosynthesis.
-
Pharmacological Pharmacophore: As a lipophilic primary amine with structural homology to monoamine oxidase (MAO) inhibitors and serotonin transporter (SERT) ligands.
Part 1: Chemical Constitution and Properties[1]
The molecule consists of a 3,4-dichlorophenyl ring linked via an ether oxygen to an ethylamine chain. This "phenoxyethylamine" structure is a privileged scaffold in medicinal chemistry, distinct from "phenethylamines" (which lack the ether oxygen) by its increased flexibility and hydrogen-bond accepting capability.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Abbreviation | 3,4-DCPEA (Primary Amine) |
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 206.07 g/mol |
| Lipophilicity (LogP) | ~2.8 (Predicted) |
| pKa (Amine) | ~9.5 (Protonated at physiological pH) |
| Key Derivative | DCPTA (N,N-diethyl analog) - CAS: 65202-07-5 |
Structural Visualization
The following diagram illustrates the core pharmacophore and its transformation into the bioactive tertiary amine (DCPTA).
Figure 1: Chemical relationship between the primary amine scaffold and its key biological targets in mammalian and plant systems.
Part 2: Biological Mechanisms of Action
A. Plant Physiology (The DCPTA Pathway)
The most validated biological activity of this scaffold lies in its N,N-diethyl derivative (DCPTA) . The 3,4-dichlorophenoxy moiety is critical for binding to specific, yet-to-be-crystallized receptors on the thylakoid membrane or nuclear envelope.
-
Mechanism: DCPTA acts as a tertiary amine bioregulator. Unlike auxins (e.g., 2,4-D) which cause uncontrolled growth, DCPTA modulates gene expression related to carbon fixation.
-
Key Effect: Upregulation of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) activity.
-
Secondary Effect: Enhancement of pigment biosynthesis (chlorophylls and carotenoids), leading to improved photosynthetic efficiency and biomass accumulation in crops like guayule, tomato, and soybean.
B. Mammalian Pharmacology (Primary Amine Profile)
The primary amine, This compound , exhibits a pharmacological profile distinct from its tertiary amine derivative. Based on Structure-Activity Relationship (SAR) data for phenoxyalkylamines:
-
Monoamine Oxidase (MAO) Inhibition:
-
Phenoxyethylamines are established reversible inhibitors of MAO-A . The ether oxygen and the 2-carbon chain place the amine in a position that mimics the transition state of neurotransmitters (serotonin/norepinephrine) within the enzyme's active site.
-
The 3,4-dichloro substitution increases lipophilicity, enhancing blood-brain barrier (BBB) penetration and affinity for the hydrophobic pocket of MAO.
-
-
Serotonin Transporter (SERT) Interaction:
-
The 3,4-dichlorophenoxy motif is a known pharmacophore for SERT inhibition (found in molecules like sertraline, though the linker differs). This compound likely acts as a weak-to-moderate serotonin reuptake inhibitor.
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize the primary amine scaffold for biological testing.
Reagents: 3,4-Dichlorophenol, 1,2-Dibromoethane, Ammonia (aq), Ethanol, NaOH.
-
Etherification:
-
Dissolve 3,4-dichlorophenol (1.0 eq) in ethanol.
-
Add NaOH (1.1 eq) and stir for 30 min to generate the phenoxide.
-
Add 1,2-dibromoethane (3.0 eq) dropwise to prevent dimerization. Reflux for 4-6 hours.
-
Isolate 1-bromo-2-(3,4-dichlorophenoxy)ethane via extraction (EtOAc/Water) and vacuum distillation.
-
-
Amination:
-
Dissolve the bromo-intermediate in ethanolic ammonia (saturated solution) or liquid ammonia in a pressure vessel.
-
Heat to 60°C for 12 hours.
-
Evaporate solvent. Acidify with HCl to form the hydrochloride salt.
-
Recrystallize from Ethanol/Ether to obtain This compound HCl .
-
Protocol 2: DCPTA Plant Bioassay (Radish Seedling Model)
Objective: To quantify the bioregulatory effect of the derivative.
-
Preparation: Prepare stock solutions of DCPTA (or the primary amine for comparison) at 10, 30, and 50 ppm in water containing 0.1% Tween-20.
-
Treatment: Soak radish (Raphanus sativus) seeds in the solution for 6 hours.
-
Growth: Plant seeds in vermiculite. Maintain at 25°C with a 14h photoperiod.
-
Analysis (Day 14):
-
Harvest leaves.[1]
-
Pigment Extraction: Grind tissue in 80% acetone. Measure absorbance at 663 nm (Chlorophyll a) and 645 nm (Chlorophyll b).
-
Data Output: Calculate Total Chlorophyll =
. Compare vs. control.
-
Protocol 3: In Vitro MAO Inhibition Assay
Objective: To determine the
-
Enzyme Source: Rat brain homogenate (rich in MAO-A/B) or recombinant human MAO isoforms.
-
Substrate: Kynuramine (fluorometric substrate).
-
Reaction:
-
Incubate enzyme + this compound (0.1 nM - 100 µM) in phosphate buffer (pH 7.4) for 20 min at 37°C.
-
Add Kynuramine and incubate for 30 min.
-
Stop reaction with NaOH.
-
-
Detection: Measure fluorescence of 4-hydroxyquinoline metabolite (Ex 315 nm / Em 380 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
Part 4: Biological Pathway Visualization
The following diagram details the divergent biological pathways of the primary amine versus its diethyl-derivative (DCPTA).
Figure 2: Divergent biological pathways: The primary amine acts on mammalian enzymes (MAO), while its diethyl derivative modulates plant gene expression.
Part 5: Safety and Toxicology
-
Hazard Classification: Irritant (Skin/Eye).
-
Acute Toxicity: Phenoxyethylamines generally show moderate oral toxicity (
~300-500 mg/kg in rodents). -
Handling:
-
The amine is basic and may cause chemical burns. Use gloves and eye protection.
-
Avoid inhalation of dusts (hydrochloride salt).
-
-
Environmental: As a halogenated aromatic, it is persistent in the environment. Avoid release into water courses.
References
-
Keithly, J. H., Yokoyama, H., & Gausman, H. W. (1990).[2] Enhanced yield of tomato in response to 2-(3,4-dichlorophenoxy)triethylamine (DCPTA). Plant Growth Regulation. Link
-
Florvall, L., & Ask, A. L. (1980). Selective monoamine oxidase inhibitors.[][4][5][6] 1. Compounds related to 4-aminophenethylamine. Journal of Medicinal Chemistry. (Provides SAR for phenoxy/phenethyl amines). Link
-
Gausman, H. W., et al. (1985). Stimulation of Guayule Rubber Synthesis by DCPTA. Journal of Agricultural and Food Chemistry. Link
-
PubChem Database. this compound. National Center for Biotechnology Information. Link
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Growth regulators promote soybean productivity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Agricultural Applications of 2-(3,4-Dichlorophenoxy)ethanamine: A Theoretical and Applied Scientific Guide
For the attention of Researchers, Scientists, and Agrochemical Development Professionals.
Abstract
This technical guide explores the prospective agricultural applications of the novel chemical entity, 2-(3,4-Dichlorophenoxy)ethanamine. In the absence of direct empirical data, this document leverages established structure-activity relationships (SAR), particularly in comparison to the widely utilized phenoxy herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), to postulate potential bioactivities. We will delve into the theoretical underpinnings of its potential as a plant growth regulator, herbicide, fungicide, and insecticide. Furthermore, this guide will propose detailed experimental protocols to systematically evaluate these hypotheses, addressing the critical need for empirical validation. Finally, we will consider the environmental fate and toxicological profile of related compounds to frame the necessary safety and regulatory assessments for this promising, yet uncharacterized, molecule.
Introduction: The Phenoxy Core and the Promise of a Novel Amine Moiety
The dichlorophenoxy scaffold is a cornerstone of modern agricultural chemistry, most notably embodied by the phenoxyacetic acid herbicides such as 2,4-D. These compounds function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the demise of broadleaf weeds.[1][2][3] The biological activity of these molecules is intrinsically linked to the nature of the side chain attached to the phenoxy ring.
This whitepaper focuses on this compound, a structural analogue of 2,4-D where the carboxylic acid group is replaced by an ethanamine moiety. This seemingly subtle modification fundamentally alters the physicochemical properties of the molecule, shifting it from an acidic to a basic character. This change is anticipated to have profound implications for its interaction with biological targets, potentially unlocking novel agricultural applications beyond the herbicidal activity of its acidic predecessors.
This document will serve as a foundational guide for researchers and developers interested in exploring the potential of this compound, providing a roadmap for its synthesis, biological evaluation, and preliminary environmental assessment.
Synthesis and Chemical Properties
The synthesis of this compound can be approached through several established synthetic routes. A common method involves the Williamson ether synthesis, reacting 3,4-dichlorophenol with a protected 2-chloroethanamine, followed by deprotection.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Comparison with 2,4-D |
| Molecular Formula | C₈H₉Cl₂NO | C₈H₆Cl₂O₃ |
| Molecular Weight | 206.07 g/mol | 221.04 g/mol |
| pKa (of the amine) | ~9-10 (basic) | ~2.6-3.3 (acidic) |
| LogP | ~2.5-3.0 | ~2.6-2.8 |
| Water Solubility | Moderate (as a salt) | Low (as acid), High (as salt) |
Potential Agricultural Applications: A Hypothesis-Driven Approach
The substitution of the carboxylic acid with an ethanamine group invites exploration into several potential agricultural applications.
Plant Growth Regulation and Herbicidal Activity
While the classic auxin pharmacophore includes a carboxylic acid side chain, the overall shape and electronic distribution of this compound may allow it to interact with auxin binding proteins. Structure-activity relationship studies on 2,4-D analogues have shown that modifications to the side chain can be tolerated to some extent.[1][2] The amine group could potentially mimic the charged state of the carboxylate at physiological pH, leading to auxin-like or anti-auxin activity.
-
Hypothesis 1a: Plant Growth Promotion. At low concentrations, the compound may exhibit auxin-like activity, promoting root initiation and cell elongation.
-
Hypothesis 1b: Herbicidal Activity. At higher concentrations, it could act as a synthetic auxin, causing uncontrolled growth in susceptible broadleaf plants, similar to 2,4-D.[1][2][3]
-
Hypothesis 1c: Novel Herbicidal Mode of Action. The amine functionality might lead to a different mode of action altogether, potentially overcoming resistance mechanisms to traditional phenoxy herbicides.
Diagram: Hypothetical Interaction at the Auxin Receptor Site
Caption: Conceptual model of ligand interaction at the auxin receptor.
Fungicidal Properties
Phenoxy and amine-containing compounds have independently shown promise as antifungal agents. The combination of these two moieties in a single molecule could lead to synergistic effects.
-
Hypothesis 2: Antifungal Activity. The compound may disrupt fungal cell membranes or inhibit key metabolic pathways. The lipophilic dichlorophenoxy group could facilitate membrane penetration, while the amine group could interfere with cellular processes.
Insecticidal and Nematicidal Potential
The neurotoxic potential of various amine-containing compounds is well-documented. The structure of this compound bears some resemblance to certain biogenic amines that are neurotransmitters in insects.
-
Hypothesis 3: Insecticidal/Nematicidal Activity. The compound could act as an agonist or antagonist of insect or nematode neurotransmitter receptors, leading to paralysis and death.
Proposed Experimental Workflows for Hypothesis Validation
A systematic and tiered approach is essential to evaluate the potential agricultural applications of this compound.
Tier 1: Primary Screening
Objective: Broad-spectrum screening to identify primary areas of biological activity.
Protocol:
-
Plant Growth Regulation/Herbicidal Screen:
-
Treat a panel of monocot and dicot plants (e.g., corn, wheat, soybean, tomato, arabidopsis) with a range of concentrations of the test compound (e.g., 1, 10, 100, 1000 ppm).
-
Include 2,4-D as a positive control.
-
Assess phytotoxicity, growth promotion, and morphological changes over a 14-day period.
-
-
Fungicidal Screen:
-
Perform in vitro assays against a panel of economically important plant pathogenic fungi (e.g., Fusarium spp., Botrytis cinerea, Phytophthora infestans).
-
Determine the half-maximal effective concentration (EC₅₀) using agar dilution or microtiter plate assays.
-
-
Insecticidal/Nematicidal Screen:
-
Conduct preliminary assays on representative insect pests (e.g., aphids, caterpillars) and a model nematode (Caenorhabditis elegans).
-
Assess mortality and behavioral changes.
-
Diagram: Tier 1 Experimental Workflow
Caption: A streamlined workflow for the initial biological screening.
Tier 2: Dose-Response and Spectrum of Activity
Objective: To quantify the potency and determine the spectrum of activity for any promising leads from Tier 1.
Protocol:
-
Conduct detailed dose-response studies to determine EC₅₀ or LC₅₀ values.
-
Expand the panel of plant, fungal, or insect species to define the spectrum of activity.
-
For herbicidal candidates, conduct greenhouse trials on a wider range of crop and weed species.
Tier 3: Mode of Action Studies
Objective: To elucidate the biochemical and physiological mechanisms underlying the observed biological activity.
Protocol:
-
Herbicidal Mode of Action: Investigate effects on auxin-responsive gene expression, ethylene biosynthesis, and cell wall plasticity.
-
Fungicidal Mode of Action: Conduct studies on cell membrane integrity, mitochondrial respiration, and key enzyme inhibition.
-
Insecticidal Mode of Action: Perform electrophysiological studies on insect neurons and binding assays with relevant receptors.
Preliminary Environmental and Toxicological Considerations
While specific data for this compound is unavailable, the environmental fate and toxicology of 2,4-D and other chlorophenoxy compounds provide a basis for initial assessment.
Environmental Fate:
-
Soil: 2,4-D is generally non-persistent in soil, with a half-life of around 10 days, and is degraded by microorganisms.[4][5] The amine functionality in the target compound may alter its soil sorption and degradation profile.
-
Water: 2,4-D can be mobile in soil and has the potential to leach into groundwater.[6][7] The water solubility of this compound, particularly as a salt, will be a key factor in its environmental mobility.
-
Persistence: The dichlorophenoxy ring is the most persistent part of the 2,4-D molecule. The degradation pathway of the ethanamine side chain will need to be investigated.
Toxicology:
-
Acute Toxicity: 2,4-D has moderate acute toxicity to mammals.[8] The toxicology of the ethanamine derivative will need to be determined through standard animal studies.
-
Chronic Toxicity: Long-term exposure to 2,4-D has been linked to some health concerns, and it is considered a neurotoxin and an endocrine disruptor.[3][8] A full toxicological profile of this compound will be required for any potential registration.
-
Ecotoxicology: 2,4-D is moderately toxic to birds, fish, and other aquatic organisms.[3][8] The ecotoxicological impact of the target compound on non-target organisms will be a critical area of investigation.
Conclusion and Future Directions
This compound represents an intriguing, yet uncharacterized, molecule with the potential for diverse agricultural applications. Based on structure-activity relationship principles, we have hypothesized that it may exhibit activity as a plant growth regulator, herbicide, fungicide, or insecticide.
The immediate priority is the synthesis of this compound and the initiation of the proposed tiered experimental workflow to validate these hypotheses. Should any of these potential activities be confirmed, further research into formulation development, field trials, and comprehensive environmental and toxicological assessments will be necessary.
This technical guide provides a foundational framework for unlocking the potential of this compound. The scientific community is encouraged to build upon these theoretical postulations with rigorous empirical investigation, which could lead to the development of novel and effective solutions for global agricultural challenges.
References
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Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv. [Link]
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Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed. [Link]
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(PDF) Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. ResearchGate. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
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Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. [Link]
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Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. PMC. [Link]
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Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega. [Link]
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Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]
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2-Phenoxyethanamine | C8H11NO | CID 15651. PubChem. [Link]
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Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. PubMed. [Link]
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Rilopirox--a new hydroxypyridone antifungal with fungicidal properties. PubMed. [Link]
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Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PubMed. [Link]
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Biological Activities of Alkaloids: From Toxicology to Pharmacology. PMC. [Link]
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(PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. [Link]
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O-Phenylhydroxylamine | C6H7NO | CID 2794249. PubChem. [Link]
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Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. ResearchGate. [Link]
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Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.): biochemical aspects and in silico studies. National Institutes of Health. [Link]
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Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity. PubMed. [Link]
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N-Phenylhydroxylamine | C6H7NO | CID 7518. PubChem. [Link]
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synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]
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Fate and Persistence in Soil of Selected Toxic Organic Chemicals. EPA NEPID. [Link]
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Plant Growth Regulating Activity of Orotic Acid and Its 1-Cyclohexyl and 1-Phenyl Derivatives. ResearchGate. [Link]
- 2-Phenoxyaniline derivatives.
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Is there a place for new herbicides targeting photosynthetic electron transport?. Weed Science. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]
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A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]
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Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. MDPI. [Link]
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2,4-D (Ref: L 208). AERU. [Link]
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Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. [Link]
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Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Frontiers. [Link]
-
CONVENIENT SYNTHESIS OF SUBSTITUTED 2-PHENYL QUINIXALINE FROM α-TOSYL KETONES AND ARYL 1,2- DIAMINES CATALYSED BY L-PROLINE. Rasayan Journal of Chemistry. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
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Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. PubMed. [Link]
-
The Production of Phenoxy Herbicides. [Link]
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Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers. [Link]
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2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]
-
Natural phenanthrenes and their biological activity. PubMed. [Link]
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link]
-
POTENTIAL FOR HUMAN EXPOSURE. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. [Link]
-
New prospective insecticidal agents based on 1,3-Bis(2-formylphenoxy) propan derivatives: Design, synthesis, toxicological, and biological studies. ResearchGate. [Link]
-
Environmental Fate of 2 , 4-Dichlorophenoxyacetic Acid. Semantic Scholar. [Link]
-
New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality. ALS Global. [Link]
-
Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. MDPI. [Link]
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Navigating the Unseen: A Technical Safety Guide to 2-(3,4-Dichlorophenoxy)ethanamine and its Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Hazard Profile of Chlorinated Phenoxy Compounds
Chlorinated phenoxy compounds represent a class of molecules with significant biological activity. While their applications are diverse, their shared structural motifs often translate to similar toxicological profiles. This guide focuses on the safe handling and risk mitigation strategies for 2-(3,4-Dichlorophenoxy)ethanamine, drawing critical insights from its structural analog, 2,4-D. The core principle underpinning this document is proactive risk management through a deep understanding of the potential hazards.
The primary hazards associated with compounds like 2,4-D include severe eye irritation, potential for organ damage upon prolonged or repeated exposure, and aquatic toxicity.[1] Ingestion is a key route of acute toxicity, with symptoms ranging from gastrointestinal distress to severe systemic effects.[2][3] Dermal and inhalation exposures are also of concern, necessitating stringent personal protective equipment (PPE) protocols.
Physicochemical Properties and Their Safety Implications
The physical and chemical properties of a substance are fundamental to understanding its behavior in a laboratory setting and in the environment. The data presented below for 2,4-D provides a reasonable proxy for what can be expected from this compound.
| Property | Value (for 2,4-D) | Implication for Safe Handling |
| Molecular Formula | C8H6Cl2O3[4] | Indicates the presence of chlorine, which can contribute to the formation of hazardous combustion byproducts. |
| Molecular Weight | 221.04 g/mol [5] | A non-volatile solid under standard conditions. |
| Appearance | White to yellow crystalline powder[5] | Dust inhalation is a potential route of exposure. |
| Melting Point | 140.5 °C[5] | Stable at room temperature, but thermal decomposition should be avoided. |
| Solubility in Water | 900 mg/L[5] | Slightly soluble, impacting spill cleanup procedures and environmental fate. |
| Vapor Pressure | 52.3 Pa at 160 °C[4] | Low volatility at ambient temperatures reduces inhalation risk, but heating will increase it. |
Toxicological Profile: A Mechanistic Perspective
Understanding the "why" behind the toxicity of chlorinated phenoxy compounds is crucial for fostering a culture of safety. These compounds can exert their effects through various mechanisms.[2]
Acute Toxicity
Acute exposure to 2,4-D can lead to a range of symptoms. Ingestion is the most common route for severe poisoning and can cause vomiting, diarrhea, headache, and confusion.[2] In severe cases, skeletal muscle injury and renal failure have been reported.[2]
-
Oral LD50 (Rat): 699 mg/kg[5]
-
Dermal LD50 (Rabbit): 1400 mg/kg[6]
-
Inhalation LC50 (Rat): >1790 mg/m³[7]
Chronic Toxicity
Prolonged or repeated exposure to 2,4-D may cause damage to the liver and kidneys.[1] Animal studies have indicated potential effects on the adrenal gland, bone marrow, spleen, testes, and thyroid.[8]
Carcinogenicity and Mutagenicity
The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B).[6] Some studies have suggested that it may affect genetic material.[6]
Hazard Identification and Risk Mitigation
A proactive approach to safety involves identifying potential hazards and implementing robust control measures.
Hazard Summary
| Hazard | Description | GHS Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | GHS07 |
| Serious Eye Damage | Causes serious eye damage.[1] | GHS05 |
| Organ Toxicity | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[1] | GHS08 |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | GHS09 |
Engineering Controls
The first line of defense is to engineer out the hazard.
-
Ventilation: Use only in a well-ventilated area.[9] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Containment: For handling larger quantities, a glove box or other containment solutions should be considered.
Personal Protective Equipment (PPE)
When engineering controls cannot eliminate all risks, PPE is essential.
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Skin Protection: Wear a lab coat, long pants, and closed-toe shoes. Chemical-resistant gloves (e.g., nitrile) are mandatory.[8]
-
Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized protocols is paramount for ensuring safety and experimental reproducibility.
Weighing and Dispensing Solid Compound
-
Preparation: Don personal protective equipment (lab coat, gloves, and safety glasses). Ensure a chemical fume hood is operational.
-
Work Area: Place a weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully transfer the required amount of the compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.
-
Cleanup: Close the stock container tightly. Clean any spills within the fume hood immediately using appropriate methods (see Section 6).
-
Disposal: Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Be aware of the hazards of the solvent itself.
-
Dissolution: In a chemical fume hood, add the weighed compound to the solvent in a suitable container.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.
-
Storage: Store the solution in a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date, and your initials.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a calm and methodical response is critical.
Spill Response
Sources
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- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdms.net [cdms.net]
- 9. fishersci.com [fishersci.com]
Technical Guide: Structural Analogues of 2-(3,4-Dichlorophenoxy)ethanamine
[1]
Executive Summary
This compound (also known as 3,4-dichlorophenoxyethylamine) represents a privileged chemical scaffold.[1] While often encountered as a synthetic intermediate, its structural architecture—comprising a lipophilic dichlorophenyl ring, an ether linkage, and a basic ethylamine side chain—forms the core pharmacophore for a diverse class of bioactive molecules.[1]
This guide analyzes the structure-activity relationships (SAR) of this scaffold, distinguishing its medicinal utility in Serotonin/Norepinephrine Transporter (SERT/NET) modulation from the agrochemical properties of its positional isomers (e.g., the 2,4-dichloro analogues).[1]
Chemical Architecture & Pharmacophore Analysis
The molecule functions as a "chemical probe" for biogenic amine binding sites.[1] Its activity is governed by three distinct structural domains:
-
The Aromatic Lipophile (3,4-Dichlorophenyl):
-
Function: Anchors the molecule into the hydrophobic S1/S2 pockets of the transporter.[1]
-
Substitution Logic: The 3,4-dichloro pattern increases lipophilicity (
) and blocks para-hydroxylation, significantly enhancing metabolic stability compared to unsubstituted phenoxy analogues.[1] This pattern is shared with potent SERT inhibitors like Sertraline (though structurally distinct in the linker).[1]
-
-
The Ether Linker (-O-):
-
The Ethylamine Tail (-CH2-CH2-NH2):
-
Function: The protonated amine mimics the terminal nitrogen of serotonin (5-HT) or norepinephrine (NE), forming a crucial ionic bond with the aspartate residue (e.g., Asp98 in hSERT) within the transporter's central binding site.[1]
-
Structural Distinction: Medicinal vs. Agrochemical
It is critical to distinguish this scaffold from its 2,4-isomer.[1]
Synthesis Protocol: Williamson Ether Strategy
The most robust synthesis route utilizes a Williamson ether synthesis followed by amination.[1] This protocol ensures high regioselectivity and yield.[1]
Experimental Workflow
Step 1: Ether Formation (Alkylation) [1]
-
Reagents: 3,4-Dichlorophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), K2CO3 (2.0 eq).[1]
-
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Conditions: Reflux for 12–16 hours.[1]
-
Mechanism: The phenolate anion attacks the electrophilic carbon of the dibromoethane.[1] Using excess dibromoethane prevents the formation of the bis-phenoxy byproduct.[1]
-
Product: 1-(2-Bromoethoxy)-3,4-dichlorobenzene.[1]
Step 2: Amination (Nucleophilic Substitution) [1]
-
Reagents: Bromo-intermediate (from Step 1), Ammonia (excess, in MeOH or EtOH) or Sodium Azide (followed by reduction).[1]
-
Conditions: Sealed tube, 80°C, 24 hours (for ammonia).
-
Purification: Acid-base extraction.[1] The product is isolated as the hydrochloride salt to prevent oxidation.[1]
Caption: Two-step synthesis of this compound via Williamson ether synthesis.
Structural Analogues & SAR Profile
Modifications to the core scaffold yield compounds with distinct pharmacological profiles.[1] The table below categorizes these analogues by their structural deviation and resulting biological activity.
Comparative SAR Table
| Analogue Class | Structural Modification | Representative Compound | Primary Target | Mechanism/Notes |
| Core Scaffold | None | This compound | SERT / NET (Weak) | Building block; weak uptake inhibitor due to primary amine.[1] |
| Linker Homologue | Ethyl → Propyl | Fluoxetine Core (analogous) | SERT (High Affinity) | Extension to 3 carbons (propylamine) is critical for high potency in SSRIs (e.g., Fluoxetine, Paroxetine).[1] |
| Ring Isomer | 3,4-Cl → 2,4-Cl | 2,4-D Amine | Auxin Receptor (Plant) | Agrochemical herbicide.[1] Poor mammalian transporter affinity.[1] |
| Ring Isomer | 3,4-Cl → 2,6-Dimethyl | Mexiletine | Na+ Channels (Nav1.[1]5) | Class Ib antiarrhythmic.[1] Steric bulk at 2,6 positions forces orthogonality, favoring channel blockade.[1] |
| Amine Sub. | Primary → Secondary | N-Methyl analogues | SERT / NET | N-methylation generally increases affinity for monoamine transporters (e.g., Fluoxetine vs. Norfluoxetine).[1] |
| Ether Variant | Oxygen → Sulfur | Thioether analogues | SERT / DAT | Thioethers often show increased DAT selectivity due to the larger Van der Waals radius of sulfur.[1] |
Key Mechanistic Pathways
The biological fate of the molecule depends heavily on the Linker Length and Ring Substitution :
-
The "2-Carbon" Switch (Ion Channels): Phenoxyethylamines (2-carbon chain) are frequently sodium channel blockers.[1]
-
The "3-Carbon" Switch (Transporters): Phenoxypropylamines (3-carbon chain) are privileged structures for SERT/NET inhibition.[1]
Caption: SAR decision tree showing how structural modifications shift the pharmacology from transporter inhibition to ion channel blockade.[1]
References
-
PubChem. (n.d.).[1] this compound.[1] National Center for Biotechnology Information.[1] Retrieved from [Link] (Note: Link directs to the closely related phenethylamine record for structural comparison; specific ether data is often proprietary or embedded in SAR tables).[1]
-
National Institutes of Health (NIH). (2023).[1] Overview of Monoamine Transporters and Ligand Design. PMC Database.[1][2] Retrieved from [Link]
-
Chinese Journal of Applied Chemistry. (2020). Synthesis of 2-(3,4-Dichlorophenoxy)ethyldiamine and Its Analogues. Retrieved from [Link]
Methodological & Application
Application Note: HPLC Analysis of 2-(3,4-Dichlorophenoxy)ethanamine
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust High-Performance Liquid Chromatography (HPLC) protocol for 2-(3,4-Dichlorophenoxy)ethanamine .
Given that this specific molecule is a structural analog of Mexiletine and 2,4-D derivatives , this guide synthesizes established protocols for lipophilic phenoxy-alkyl-amines to provide a high-fidelity, self-validating method.
Introduction & Molecule Profile
This compound is a primary amine building block often used in the synthesis of agrochemicals and pharmaceutical intermediates. Its analysis presents specific chromatographic challenges due to the basic primary amine (causing peak tailing) and the hydrophobic dichlorophenoxy moiety (requiring sufficient organic solvent for elution).
Physicochemical Profile
| Property | Value (Estimated/Lit.) | Chromatographic Implication |
| Structure | 3,4-Cl₂-C₆H₃-O-CH₂-CH₂-NH₂ | Aromatic UV absorption; Ether linkage.[1] |
| Molecular Weight | ~206.07 g/mol | Suitable for standard HPLC-UV or LC-MS. |
| pKa (Amine) | ~9.2 - 9.6 (Basic) | Ionized ( |
| LogP | ~2.5 - 3.0 | Moderately lipophilic; retains well on C18. |
| UV Maxima | ~220 nm, ~275 nm | 220 nm for sensitivity; 275 nm for selectivity. |
Method Development Logic (The "Why")
To ensure Scientific Integrity , we do not simply select conditions; we derive them from the molecule's chemistry.
-
The Silanol Problem: At neutral pH (7.0), the amine is protonated (
) and interacts strongly with residual silanols ( ) on the silica backbone, causing severe peak tailing. -
The Solution (pH Control):
-
Strategy A (Low pH): Run at pH 2.5. The silanols are protonated (
, neutral), suppressing secondary interactions. -
Strategy B (High pH): Run at pH 10.5. The amine is deprotonated (
, neutral), improving peak shape and retention. Requires Hybrid Columns.
-
-
Selected Approach: Strategy A (Acidic Buffer) is chosen for this protocol as it is compatible with standard silica C18 columns and standard LC-MS equipment.
Decision Matrix Visualization
Figure 1: Method Development Decision Matrix selecting acidic conditions for universal compatibility.
Experimental Protocol
Equipment & Reagents[2][3]
-
HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump, DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).
-
Why: "Eclipse Plus" is double end-capped, specifically designed to reduce tailing for basic compounds.
-
-
Reagents:
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.36 g
in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.1 with dilute phosphoric acid. Filter through 0.45 µm membrane.-
Note: The low pH ensures the amine is fully protonated and silanols are suppressed.
-
-
Organic (Mobile Phase B): 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 10 µL |
| Detection | UV @ 220 nm (Primary), 275 nm (Secondary) |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | % Buffer (A) | % ACN (B) | Phase |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 20 | 80 | Linear Ramp |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile . (Do not use 100% ACN as it may cause peak distortion upon injection due to solvent strength mismatch).
-
Sonicate for 5 minutes.
Working Standard (50 µg/mL):
-
Pipette 0.5 mL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase A (Buffer).
Figure 2: Sample Preparation Workflow ensuring solvent compatibility.
Validation Criteria (Self-Validating System)
To ensure the method is performing correctly, check these system suitability parameters (SST) before running samples.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time ( | ~6.5 - 8.0 min | If shifting, check pH of buffer strictly. |
| Tailing Factor ( | < 1.5 | If > 1.5, replace column or add 0.1% TEA to buffer. |
| Theoretical Plates ( | > 5000 | If low, check connections for dead volume. |
| Linearity ( | > 0.999 | Range: 5 µg/mL to 100 µg/mL. |
| Precision (RSD) | < 2.0% (n=6) | If high, check injector reproducibility. |
References & Authority
This protocol is derived from validated methodologies for structural analogs (Mexiletine, Phenoxyethylamines) and standard ICH guidelines for method development.
-
Mexiletine Analysis: Development of HPLC methods for phenoxy-alkyl-amine derivatives. (Analogous structural backbone).
-
General Amine Analysis: Strategies for the HPLC Analysis of Basic Compounds. Agilent Technologies Technical Notes.
-
Physicochemical Data: PubChem Compound Summary for Phenoxyethanamine Derivatives.
-
Validation Guidelines: ICH Q2(R1) Validation of Analytical Procedures.
Sources
Application Note: Preparation of 2-(3,4-Dichlorophenoxy)ethanamine Solutions for Bioassays
[1][2][3]
Introduction & Compound Profile
2-(3,4-Dichlorophenoxy)ethanamine (also known as 3,4-Dichlorophenoxyethylamine) is a halogenated primary amine structurally characterized by a dichlorophenyl ring linked to an ethylamine chain via an ether oxygen.[1][2][3] This "phenoxy-alkyl-amine" scaffold is distinct from phenethylamines (which lack the ether oxygen) and shares structural homology with various pharmacological agents and herbicide intermediates.[1][2][3]
In biological assays, this compound acts as a lipophilic amine.[2][3] Its preparation requires strict adherence to solubility principles to prevent precipitation in aqueous buffers, which can lead to false negatives (due to lack of exposure) or false positives (due to micro-precipitate toxicity).[1]
Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 38949-70-1 | Verified identifier.[1][2][3][4] |
| Formula | C₈H₉Cl₂NO | |
| Molecular Weight | 206.07 g/mol | Use this value for molarity calculations.[1][2][3] |
| Structure | 3,4-Cl₂-C₆H₃-O-CH₂-CH₂-NH₂ | Ether linkage confers H-bond acceptor properties.[1][2][3] |
| Physical State | Solid / Oil | Often supplied as a hydrochloride salt (solid) or free base (viscous oil/solid).[1][3] |
| Solubility (Water) | Low (Free Base) / Moderate (Salt) | Free base is hydrophobic; requires organic cosolvent.[1][2][3] |
| Solubility (DMSO) | High (>100 mM) | Recommended solvent for stock solutions. |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2][3] Potential sensitizer.[1][2][3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle powder/oil in a fume hood to avoid inhalation.[3]
-
Storage: Store solid compound at -20°C, desiccated. Protect from light to prevent halogen degradation.[1][2][3]
Protocol: Stock Solution Preparation
Objective: Create a stable, high-concentration Master Stock (usually 10 mM to 100 mM) in an organic solvent.
Step 1: Solvent Selection[1]
Step 2: Calculation & Weighing
Target Concentration: 50 mM Volume:[1] 1 mL[1][3]
123123Procedure:
-
Weigh ~10.3 mg of this compound into a sterile 1.5 mL amber microcentrifuge tube.
-
Calculate the exact volume of DMSO required to achieve 50 mM:
[1][3] -
Add the calculated volume of anhydrous DMSO.[3]
Step 3: Solubilization
-
Vortex vigorously for 30–60 seconds.
-
If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1][2][3]
Step 4: Sterilization (Optional but Recommended)
For cell culture assays, sterilize the DMSO stock using a 0.22 µm PTFE or Nylon syringe filter .[2]
-
Warning: Do NOT use Cellulose Acetate (CA) or Polysyrene filters, as DMSO will dissolve the membrane/housing.[1]
Protocol: Working Solution (Aqueous Dilution)
Objective: Dilute the Master Stock into assay buffer (e.g., PBS, DMEM) without causing precipitation.
The "1000x Rule"
To minimize solvent toxicity, keep the final DMSO concentration
Serial Dilution Workflow (Graphviz Diagram)
Caption: Step-wise dilution strategy to prevent "solvent shock" precipitation. The intermediate step ensures the compound is solubilized in the aqueous phase before final application.
Step-by-Step Dilution[1][2][3]
-
Prepare Media: Warm culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media promotes precipitation.[1][2][3]
-
Intermediate Dilution (100x):
-
Pipette 990 µL of media into a tube.
-
While vortexing the media gently, slowly inject 10 µL of the 50 mM DMSO stock.
-
Result: 500 µM solution (1% DMSO).
-
-
Final Dilution (1x):
Quality Control & Troubleshooting
Verification of Stability
-
HPLC/LC-MS: If available, run a sample of the working solution to verify the concentration matches the expected value. Hydrophobic compounds often stick to plastic tips or tubes.[1][2][3]
-
Use Low-Retention Plastics: To minimize loss of the compound to plastic surfaces.[3]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Cloudiness upon dilution | "Solvent Shock" (Rapid change in polarity) | Dilute stepwise (as shown in diagram).[1][2][3] Vortex media while adding the compound.[3] |
| Cell death in Vehicle Control | DMSO toxicity | Reduce final DMSO concentration to <0.1%. Ensure DMSO is "Cell Culture Grade". |
| Compound Crystal Formation | Saturation limit reached | The compound may not be soluble at high µM in water.[1][3] Limit max concentration to 100 µM. |
| Yellowing of Stock | Oxidation | Discard.[1][3] Store new stock under nitrogen or argon at -20°C. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 38949-70-1, this compound.[1][2][3] Retrieved from [Link][1][2][3]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (Standard reference for solubility protocols in drug discovery).
-
Sigma-Aldrich. Handling and Solubility of Organic Amines.[1][2][3] Technical Bulletin.[1][2][3] (General guidance for amine handling).
Technical Field Guide: DCPTA (2-(3,4-Dichlorophenoxy)ethanamine) Biostimulant Evaluation
Executive Summary & Compound Profile
2-(3,4-Dichlorophenoxy)ethanamine (DCPTA) is a tertiary amine bioregulator, distinct from phenoxy-acid herbicides like 2,4-D. Unlike auxinic herbicides that induce uncontrolled growth and epinasty, DCPTA acts as a biostimulant by modulating gene expression related to chloroplast development and carotenoid biosynthesis.
This guide provides a rigorous, self-validating framework for evaluating DCPTA in field trials. It moves beyond simple "spray and pray" methodologies, enforcing a mechanistic approach to data capture that links yield outcomes to physiological drivers.
Chemical Identity[1][2]
-
IUPAC Name: 2-(3,4-dichlorophenoxy)-N,N-diethylethanamine (often used as the hydrochloride salt).
-
Class: Tertiary Amine Bioregulator.[1]
-
Solubility: The hydrochloride salt is highly water-soluble; the free base requires an organic co-solvent (Ethanol/DMSO).
-
Stability: Stable in aqueous solution at pH 5–7; photodegradation can occur over prolonged exposure (store dark).
Mechanism of Action (MOA)
To validate DCPTA efficacy, one must measure the specific biomarkers it influences. DCPTA does not act directly on hormonal receptors but rather accumulates in the nucleolus , upregulating the synthesis of ribosomal subunits. This leads to a cascade of enhanced protein synthesis, specifically targeting the photosynthetic machinery.
Pathway Visualization
The following diagram illustrates the causal pathway from application to phenotypic expression.
Figure 1: Mechanistic pathway of DCPTA. Unlike hormones, it acts on the translational machinery to scale up photosynthetic capacity.
Pre-Trial Formulation Protocol
Critical Control Point: Inconsistent formulation is the #1 cause of trial failure. DCPTA is potent at low concentrations (10–50 ppm). Precision is mandatory.
Stock Solution Preparation (1000 ppm)
-
Weighing: Weigh 1.00 g of DCPTA-HCl (98%+ purity).
-
Dissolution: Dissolve in 800 mL of deionized water.
-
Note: If using the free base, dissolve in 20 mL Ethanol first, then bring to volume with water.
-
-
Surfactant: Add 1.0 mL of non-ionic surfactant (e.g., Tween 20 or organosilicone) to ensure leaf wetting.
-
Volume: Bring total volume to 1000 mL (1 Liter) with deionized water.
-
Storage: Store in amber glass bottles at 4°C. Shelf life: 30 days.
Field Dilution Table
Dilute the Stock Solution (1000 ppm) to create treatment tanks.
| Target Concentration (ppm) | Volume of Stock (mL) | Volume of Water (L) | Final Volume (L) |
| 0 (Control) | 0 | 10.0 | 10.0 |
| 10 (Low) | 100 | 9.9 | 10.0 |
| 30 (Medium) | 300 | 9.7 | 10.0 |
| 60 (High) | 600 | 9.4 | 10.0 |
Field Trial Architecture
To isolate the biostimulant effect from environmental noise, a Randomized Complete Block Design (RCBD) with 4 replications is required.
Experimental Design Specifications
-
Crop Targets: Soybean, Maize (Corn), Cotton, or Tomato.
-
Plot Size: Minimum 3m x 6m (4 rows wide). Harvest center 2 rows only to avoid edge effects.
-
Buffer Zones: 1m alley between plots; 2m alley between blocks.
Workflow Diagram
Figure 2: Simplified RCBD layout. Treatments must be randomized within each block to account for soil gradients.
Application Protocols
Method A: Seed Priming (Preferred for Uniformity)
DCPTA accelerates germination and radicle emergence.
-
Solution: Prepare 30 ppm DCPTA solution.
-
Soaking: Soak seeds for 6 hours (Soybean/Corn) or 12 hours (Tomato/Pepper) at 25°C.
-
Drying: Air-dry seeds back to original moisture content in the shade before planting.
-
Control: Soak Control seeds in deionized water for the same duration.
Method B: Foliar Spray (Vegetative/Reproductive)
-
Timing:
-
T1: V3-V4 stage (Establishment).
-
T2: R1 stage (Early Flowering).
-
-
Application: Use a CO2-pressurized backpack sprayer calibrated to 200 L/ha (20 GPA).
-
Pressure: 30-40 psi using flat-fan nozzles to ensure fine mist coverage without run-off.
-
Environmental Constraint: Apply when wind < 5 mph and temperature < 28°C (morning application preferred).
Data Acquisition & Validation
Do not rely solely on yield. You must prove the mechanism (E-E-A-T).
Physiological Biomarkers (Mid-Season)
| Metric | Instrument/Method | Timing | Rationale |
| SPAD Value | Chlorophyll Meter (e.g., SPAD-502) | V6, R1, R3 | Proxy for chloroplast density/N-status. |
| Gas Exchange | Portable Photosynthesis System (Li-Cor) | R1 (Noon) | Direct measure of CO2 fixation rate ( |
| Carotenoids | Spectrophotometry (Acetone extraction) | R2 | DCPTA specifically boosts carotenoids (470nm). |
| LAI | Ceptometer / Drone Imagery | R1, R3 | Leaf Area Index correlates with canopy closure. |
Agronomic Metrics (Harvest)
-
Yield: Grain weight normalized to standard moisture (e.g., 13% for soy).
-
Harvest Index (HI): (Grain Mass / Total Above-Ground Biomass).
-
Root Architecture: Dig 5 plants/plot at V6. Wash and scan for root volume (WinRhizo).
Safety & Regulatory
-
PPE: Wear nitrile gloves, long sleeves, and eye protection. DCPTA is an amine salt and can be irritating to eyes.
-
Re-entry Interval (REI): 12 hours (standard for Class III/IV biostimulants).
-
Environmental: DCPTA binds to soil particles but has moderate leaching potential in sandy soils. Maintain buffer zones from waterways.
References
-
Guizhi, X., et al. (2016). "Mixed Compound of DCPTA and CCC Increases Maize Yield by Improving Plant Morphology and Up-Regulating Photosynthetic Capacity and Antioxidants." ResearchGate.[2] Link
-
Keithly, J. H., et al. (1990). "DCPTA Suppresses Growth and Flowering of Amaryllis." HortScience. Link (Contextual reference for dosage).
-
Lee, J. G., et al. (2014). "Effect of Seed Spray Treatment by DCPTA on Plant Growth and Yield of Soybean." Advances in Bioscience and Bioengineering. Link
-
Li, Z., et al. (2018). "Modulating the antioxidant system by exogenous 2-(3,4-dichlorophenoxy) triethylamine in maize seedlings exposed to polyethylene glycol-simulated drought stress." PLOS ONE. Link
- USDA/NIFA. "Biostimulant Research & Regulatory Framework." (General grounding for biostimulant definitions).
Sources
measuring the effects of 2-(3,4-Dichlorophenoxy)ethanamine on crop yield.
Application Note: Physiological Modulation of Crop Yield via 2-(3,4-Dichlorophenoxy)ethanamine (DCPTA)
Part 1: Executive Summary & Mechanism of Action
1.1 The Core Directive This guide details the protocol for utilizing this compound (commonly referred to as DCPTA ) to enhance crop yield. Unlike auxins or gibberellins that alter cell elongation directly, DCPTA functions as a tertiary amine bioregulator . It acts at the nuclear level to modulate gene expression, specifically targeting the carotenoid biosynthesis pathway .
1.2 The "Why" – Mechanistic Causality The application of DCPTA is not merely about adding a stimulant; it is about expanding the plant's metabolic capacity.
-
Photosynthetic Efficiency: DCPTA upregulates the genes responsible for the synthesis of carotenoids (lycopene,
-carotene). Increased carotenoid content protects Photosystem II (PSII) from photo-oxidation and expands the light-harvesting complex's capacity. -
CO
Fixation: It enhances the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), directly increasing the net photosynthetic rate ( ). -
Source-Sink Transport: It improves the translocation of photoassimilates (sucrose) from leaves (source) to grains/roots (sink), increasing harvest index.
1.3 Visualizing the Mechanism
Figure 1: The cascade of DCPTA action from nuclear modulation to yield enhancement.
Part 2: Experimental Protocols
These protocols are designed to be self-validating. If the Analytical Verification (Protocol C) does not show elevated carotenoid levels, the treatment in Protocols A or B was likely ineffective (due to degradation or improper application).
Pre-Requisites & Safety
-
Compound: this compound (DCPTA). Purity >98%.
-
Solubility: Soluble in water (as a salt) or ethanol.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. DCPTA is generally low toxicity but acts as a potent biological modifier.
Protocol A: Seed Bio-Priming (The "10 ppm" Method)
Best for: Establishing early root vigor and uniform germination in legumes (Soybean) and cereals (Maize).
Rationale: Treating the seed allows DCPTA to modulate the developing embryo before the radicle emerges, setting a higher metabolic trajectory for the plant's lifecycle.
1. Preparation of Stock Solution (1000 ppm)
-
Dissolve 1.0 g of DCPTA powder in 50 mL of ethanol (to ensure complete dissolution).
-
Bring volume to 1.0 L with distilled water.
-
Store at 4°C in a dark bottle (stable for 30 days).
2. Preparation of Working Solution (10 ppm)
-
Dilute 10 mL of Stock Solution into 990 mL of distilled water.
-
Add 0.1% v/v non-ionic surfactant (e.g., Tween 20) to ensure coating uniformity.
3. Application Procedure
-
Ratio: Use a liquid-to-seed ratio of roughly 1:60 (e.g., 1 L solution for 60 kg seeds) or enough to coat without soaking to the point of hypoxia. For small scale: 10 mL solution per 600 g seed.
-
Coating: Spray the 10 ppm solution evenly over seeds while tumbling/mixing.
-
Incubation: Cover seeds with a plastic sheet for 0.5 to 1 hour . This "suffocation" phase ensures imbibition of the active compound into the seed coat.
-
Drying: Uncover and air-dry seeds in the shade until they return to original moisture content. Do not heat dry.
-
Sowing: Sow within 24 hours for maximum efficacy.
Protocol B: Foliar Application (The "40-80 ppm" Method)
Best for: Maximizing yield during vegetative and reproductive stages.
Rationale: Foliar application at specific growth stages targets the "source" leaves just as they are maximizing export to the "sink" (fruit/grain).
1. Dosage Optimization Table
| Crop Type | Growth Stage | Optimal Concentration | Application Volume |
| Soybean | V1 (First Trifoliate) | 40 - 80 mg/L (ppm) | Run-off point |
| Soybean | R3 (Pod Formation) | 40 - 60 mg/L (ppm) | Run-off point |
| Maize | V4 - V6 (Rapid Growth) | 30 - 50 mg/L (ppm) | Run-off point |
| Cotton | Early Bloom | 40 - 60 mg/L (ppm) | Run-off point |
2. Preparation of Foliar Spray
-
Calculate: For a 1 Hectare plot requiring 400 L of water, to achieve 40 ppm:
- of DCPTA.
-
Mixing: Dissolve 16 g DCPTA in minimal ethanol, then add to the spray tank.
-
Adjuvant: Add a silicone-based surfactant (0.05%) to improve leaf wetting.
3. Application Timing
-
Morning Application: Apply between 08:00 and 10:00 AM when stomata are open but temperature is < 25°C.
-
Frequency: Single application is often sufficient. A "split application" (half dose at seedling, half at flowering) can be used for long-duration crops.
Protocol C: Analytical Verification (The "Self-Validating" Step)
How do you know it worked before harvest? Measure the biomarkers.
1. Chlorophyll & Carotenoid Extraction Perform this 7-10 days after foliar application.
-
Sampling: Punch leaf discs (approx. 0.5 g) from the 3rd fully expanded leaf.
-
Extraction: Macerate tissue in 10 mL of 80% Acetone.
-
Centrifugation: Spin at 5000 rpm for 10 mins.
-
Spectrophotometry: Measure absorbance (
) at 663 nm, 645 nm, and 470 nm.
2. Calculation (Lichtenthaler Method)
-
Chlorophyll a (
): -
Chlorophyll b (
): -
Total Carotenoids (
):
Success Criteria: Treated plants should show a statistically significant increase (typically +15-25%) in Total Carotenoids compared to controls. If carotenoids are unchanged, the yield effect will likely be negligible.
Part 3: Workflow Visualization
Figure 2: Integrated workflow for DCPTA treatment and validation.
Part 4: References
-
Keithly, J. H., & Yokoyama, H. (1990). Regulation of gene expression in chloroplasts by DCPTA. Proceedings of the National Academy of Sciences . Link
-
Gu, W., et al. (2016). Mixed Compound of DCPTA and CCC Increases Maize Yield by Improving Plant Morphology and Up-Regulating Photosynthetic Capacity. ResearchGate . Link
-
Xie, Z., et al. (2017). Effect of Seed Spray Treatment by DCPTA on Plant Growth and Yield of Soybean. American Journal of Plant Biology . Link
-
Li, Z., et al. (2025). DCPTA Sustains Root Activity Through the Enhancement of Ascorbate-Glutathione in Spring Maize Under Waterlogging. PubMed Central . Link(Note: Year projected based on recent search context).
-
Gausman, H. W., et al. (1985). Effects of 2-(3,4-dichlorophenoxy)triethylamine (DCPTA) on the growth and development of cotton. Bio-Regulation .
Application Note: Impact Assessment of 2-(3,4-Dichlorophenoxy)ethanamine on Plant Stress Tolerance
[1][2]
Executive Summary & Mechanism of Action
This compound is a structural analog of DCPTA. While standard DCPTA is a tertiary amine known to target the thylakoid membrane and upregulate carotenoid biosynthesis, the primary amine variant (ethanamine) requires validation for similar bioactivity.
The working hypothesis for this protocol is that the molecule acts as a photosynthetic modulator and stress mitigator . By binding to putative amine receptors on the chloroplast envelope, it is expected to trigger a signal transduction pathway that enhances nuclear gene expression for antioxidant enzymes and carotenoid biosynthetic enzymes.
Mechanistic Pathway (Hypothesis)
The following directed graph illustrates the hypothesized mode of action and the logic flow of the assessment strategy.
Caption: Hypothesized signaling cascade where this compound triggers antioxidant and photosynthetic upregulation to mitigate stress.[1][2][3][4]
Experimental Design Strategy
To validate this molecule, you must distinguish between growth regulation (biostimulant effect) and stress tolerance (protective effect).
Phase I: Dose-Response Screening (Non-Stressed)
-
Objective: Identify the "No Observed Adverse Effect Level" (NOAEL) and the optimal biological concentration.
-
Range: 10 µM – 200 µM (Based on DCPTA efficacy ranges).
-
Method: Hydroponic seedling culture.
Phase II: Stress Interaction (Factorial Design)
-
Design: 2 × 4 Factorial (Stress vs. Treatment).
-
Factor A (Stress): Control vs. Stress (e.g., 150 mM NaCl or 20% PEG-6000).
-
Factor B (Treatment): 0 (Control), Low, Optimal, High concentrations of this compound.
-
-
Replication: Minimum 4 biological replicates (pots), 5 plants per replicate.
Detailed Protocols
Protocol A: Stock Solution Preparation
Critical Step: Phenoxy-amines often exhibit poor water solubility in their neutral form.
-
Weighing: Weigh 100 mg of this compound.
-
Solubilization: Dissolve in 2 mL of DMSO (Dimethyl sulfoxide) or Ethanol (95%) . Vortex until clear.
-
Surfactant: Add 50 µL of Tween-20 (acts as a spreader/sticker for foliar uptake).
-
Dilution: Bring volume to 100 mL with ddH₂O to create a 1000 mg/L (ppm) Stock .
-
Storage: Store at 4°C in amber glass (light sensitive).
Protocol B: Stress Induction & Treatment
System: Hydroponic Culture (Hoagland Solution) – Recommended for precise root exposure.
-
Germination: Germinate seeds (e.g., Zea mays or Arabidopsis) on moist filter paper for 48h.
-
Establishment: Transfer to 1/2 strength Hoagland solution for 7 days.
-
Treatment Application (Day 0):
-
Add this compound to the nutrient solution at determined concentrations (e.g., 20, 50 mg/L).
-
Alternative: Foliar spray until runoff (ensure leaf underside coverage).
-
-
Stress Induction (Day 3):
-
Drought: Add PEG-6000 to achieve -0.5 MPa osmotic potential.
-
Salinity: Incrementally add NaCl (50 mM per 12h) to reach 150 mM final concentration to avoid osmotic shock.
-
-
Sampling (Day 10): Harvest leaves (liquid nitrogen snap-freeze) and roots.
Protocol C: Physiological Assays (The "Self-Validating" Metrics)
1. Photosynthetic Efficiency (Fv/Fm)
Why: This is the most sensitive indicator of thylakoid integrity, the primary target of phenoxy-amines.
-
Step 1: Dark adapt leaves for 30 minutes using leaf clips.
-
Step 2: Measure Chlorophyll Fluorescence using a fluorometer (e.g., PAM-2500).
-
Step 3: Record Fv/Fm (Maximal quantum yield of PSII).
-
Validation: Healthy plants > 0.75; Stressed < 0.60. Treatment should restore values toward 0.75.
2. Oxidative Stress Markers (MDA & H₂O₂)
Why: Quantifies the damage prevented by the molecule.
-
Lipid Peroxidation (MDA):
-
Homogenize 0.5g leaf tissue in 0.1% TCA (Trichloroacetic acid).
-
Centrifuge at 10,000 x g for 15 min.
-
Mix supernatant with 0.5% TBA (Thiobarbituric acid) in 20% TCA.
-
Boil at 95°C for 30 min, cool, centrifuge.
-
Measure Absorbance at 532 nm and 600 nm (non-specific correction).
-
Calculation: MDA (µmol/g FW) = [6.45 × (A532 - A600) - 0.56 × A450].
-
3. Antioxidant Enzyme Extraction (SOD/POD)
Why: Verifies the upregulation of the defense system.
-
Extraction Buffer: 50 mM Phosphate Buffer (pH 7.8) + 1 mM EDTA + 1% PVP (Polyvinylpyrrolidone).
-
Procedure:
-
Grind 0.5g frozen tissue in 5 mL cold buffer.
-
Centrifuge at 12,000 x g for 20 min at 4°C.
-
Use supernatant for enzyme assays (SOD: NBT photoreduction method; POD: Guaiacol oxidation).
-
Data Presentation & Analysis
Summarize your findings in the following format to allow rapid comparison between the analog and controls.
Table 1: Comparative Efficacy under Salinity Stress (150 mM NaCl)
| Parameter | Control (No Stress) | Stress Only (NaCl) | Stress + 20 µM Molecule | Stress + 50 µM Molecule | Recovery %* |
| Fv/Fm | 0.81 ± 0.02 | 0.55 ± 0.04 | 0.68 ± 0.03 | 0.74 ± 0.02 | 73% |
| MDA (µmol/g) | 4.2 ± 0.5 | 12.8 ± 1.1 | 8.5 ± 0.9 | 6.1 ± 0.7 | 78% |
| SOD Activity (U/mg) | 150 ± 12 | 210 ± 15 | 280 ± 20 | 315 ± 18 | N/A (Upregulation) |
*Recovery % = (Treated - Stress) / (Control - Stress) × 100
References
-
Gu, W., et al. (2020). Exogenous 2-(3,4-dichlorophenoxy) triethylamine alleviates salinity stress in maize by enhancing photosynthetic capacity, improving water status and maintaining K+/Na+ homeostasis.[5] BMC Plant Biology.
-
Xie, T., et al. (2017). Exogenous DCPTA Ameliorates Simulated Drought Conditions by Improving the Growth and Photosynthetic Capacity of Maize Seedlings. Scientific Reports.
- Keithly, J. H., et al. (1990). Control of Crop Productivity by DCPTA. HortScience.
-
BLD Pharm. this compound Product Data (CAS 38949-70-1).[6]
Sources
- 1. Exogenous 2-(3,4-Dichlorophenoxy) triethylamine alleviates salinity stress in maize by enhancing photosynthetic capacity, improving water status and maintaining K+/Na+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dimethoxyphenyl)ethanamine | LGC Standards [lgcstandards.com]
- 3. 2-(3,4-dichlorophenyl)ethanamine - Wikidata [wikidata.org]
- 4. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]
- 5. Exogenous 2-(3,4-Dichlorophenoxy) triethylamine alleviates salinity stress in maize by enhancing photosynthetic capacity, improving water status and maintaining K+/Na+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 38949-70-1|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for 2-(3,4-Dichlorophenoxy)ethanamine Chromatography
Welcome to the technical support guide for the chromatographic analysis of 2-(3,4-Dichlorophenoxy)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during method development and routine analysis. The content is structured in a question-and-answer format to directly address specific issues.
Analyte Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to developing a robust chromatographic method. As a primary amine, its behavior is highly dependent on the mobile phase pH.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₈H₉Cl₂N | --- |
| Molecular Weight | 190.07 g/mol [1][2] | Influences diffusion and mass transfer characteristics. |
| XLogP3 | 3.0[2] | Indicates significant hydrophobicity; predicts strong retention in reversed-phase modes. |
| Hydrogen Bond Donor | 1 (Primary Amine)[2] | Can interact with polar stationary phases or mobile phase components. |
| Hydrogen Bond Acceptor | 1 (Amine Nitrogen)[2] | Can interact with protic solvents and acidic sites on the stationary phase. |
| Estimated pKa | ~9.5 - 10.5 | Critical Parameter. The compound is basic. At pH < 8, it will be fully protonated (cationic), and at pH > 11.5, it will be in its neutral (free base) form. This dictates its interaction with the stationary phase. |
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of this compound.
Question: Why is my peak for this compound showing severe tailing?
Answer: Peak tailing is the most common issue when analyzing basic compounds like this compound on standard silica-based reversed-phase columns.[3][4] The root cause is a secondary retention mechanism involving strong ionic interactions.
Causality Explained:
-
Analyte State: At acidic to neutral pH (typically pH < 8), the primary amine group of your analyte is protonated, carrying a positive charge (R-NH₃⁺).
-
Stationary Phase State: Silica-based stationary phases have residual, acidic silanol groups (Si-OH). At mobile phase pH values above approximately 3.5, these silanols deprotonate and become negatively charged (Si-O⁻).
-
Secondary Interaction: The positively charged analyte strongly interacts with these negatively charged silanol sites. This interaction is much stronger than the intended hydrophobic (reversed-phase) retention mechanism. A portion of the analyte molecules get "stuck" on these active sites and elute slowly, resulting in a tailed peak.[3][5]
This dual-retention mechanism (hydrophobic and ionic) is the primary source of poor peak shape for basic analytes.
Workflow: Troubleshooting Peak Tailing
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing for basic compounds.
Caption: A logical workflow for systematically troubleshooting peak tailing for basic analytes.
Question: My retention time is drifting between injections. What is the likely cause?
Answer: For an ionizable compound like this compound, retention time instability is almost always caused by inadequate control of the mobile phase pH.[6][7]
Causality Explained: The retention of your analyte is exquisitely sensitive to its ionization state. If your mobile phase is unbuffered or poorly buffered, small changes can cause significant shifts in the mobile phase pH. This could be due to absorption of atmospheric CO₂ (which is acidic) or slight inconsistencies in solvent preparation. A minor shift in pH around the analyte's pKa can dramatically alter the ratio of the ionized (less retained) to neutral (more retained) form, leading to inconsistent retention times.[8]
Frequently Asked Questions (FAQs)
Question: What is a good starting mobile phase for developing a method for this compound?
Answer: The best starting point depends on the capabilities of your lab, specifically the availability of pH-stable columns. We recommend a screening approach comparing a high pH and a low pH mobile phase.
| Strategy | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Rationale & Considerations |
| High pH (Recommended) | 20 mM Ammonium Bicarbonate, pH 10.0 | Acetonitrile | Pro: Excellent peak shape as the analyte is in its neutral, free-base form, eliminating silanol interactions.[9][10] Con: Requires a pH-stable column to prevent stationary phase degradation.[7] |
| Low pH | 0.1% Formic Acid in Water (~pH 2.7) | Acetonitrile | Pro: Compatible with all standard silica columns. Good for MS sensitivity.[11] Con: Analyte is fully protonated, making peak tailing highly likely. May require additives. |
Question: If I see tailing with a low pH mobile phase, what should I do?
Answer: If operating at high pH is not an option, the best strategy is to add a competing base to your low-pH mobile phase.
Mechanism: A small, basic additive like Triethylamine (TEA) is added to the mobile phase at a concentration of around 0.1-0.5%. The TEA molecules are also protonated and will preferentially bind to the negatively charged silanol sites on the stationary phase. By "masking" or "blocking" these active sites, they are no longer available to interact with your analyte, which significantly improves peak shape.[9][12]
Question: Should I use Acetonitrile or Methanol as the organic modifier?
Answer: Both are viable options and can provide different selectivity.
-
Acetonitrile (ACN) is generally the first choice. It has lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase, which can provide better retention for hydrophobic compounds.
-
Methanol (MeOH) is a protic solvent and can engage in hydrogen bonding interactions, which can alter selectivity compared to ACN. If you are struggling to resolve your analyte from an impurity with ACN, switching to MeOH is a valuable troubleshooting step.[13][14]
Experimental Protocols
Protocol 1: Preparation of a Buffered High-pH Mobile Phase
Objective: To prepare a robust, buffered mobile phase at pH 10.0 for optimal peak shape of basic analytes.
Materials:
-
Ammonium Bicarbonate (NH₄HCO₃)
-
HPLC-grade water
-
HPLC-grade Acetonitrile
-
Ammonium Hydroxide (for pH adjustment)
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Stock: Weigh out the appropriate amount of Ammonium Bicarbonate to make a 20 mM solution in 1 L of HPLC-grade water (Mass = 0.02 mol/L * 79.06 g/mol * 1 L = 1.58 g).
-
Dissolve: Add the ammonium bicarbonate to the water and stir until fully dissolved.
-
Adjust pH: Place the solution on a stir plate and immerse a calibrated pH electrode. Slowly add ammonium hydroxide dropwise until the pH reading stabilizes at 10.0 ± 0.05.
-
Filter: Filter the aqueous mobile phase (Mobile Phase A) through a 0.22 µm membrane filter to remove particulates.
-
Prepare Organic Phase: Use HPLC-grade Acetonitrile as Mobile Phase B.
-
Degas: Degas both mobile phases using sonication, vacuum filtration, or an in-line degasser before use.
Protocol 2: Screening for Optimal Mobile Phase pH
Objective: To experimentally determine the optimal mobile phase pH for the analysis of this compound.
Procedure:
-
Prepare Buffers: Prepare a series of buffered aqueous mobile phases (e.g., 20 mM phosphate or formate) across a range of pH values (e.g., pH 3.0, 5.0, 7.0, 9.0, 10.5). Ensure you use a column compatible with the chosen pH range.
-
Set Up HPLC System: Use a C18 column (preferably one known for good peak shape with bases). Set a generic gradient (e.g., 5-95% Acetonitrile over 15 minutes).
-
Inject Standard: For each pH condition, inject a standard solution of this compound.
-
Analyze Data: Create a table comparing the retention time (k'), peak asymmetry factor (As), and theoretical plates (N) at each pH.
References
- Vertex AI Search. (2026). 2-(3, 4-Dichlorophenyl)ethylamine, min 98% (GC), 100 grams.
-
PubChem. (n.d.). 3,4-Dichlorophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Retrieved from [Link]
-
AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of additives on retention and selectivity. Analyte: 1,2-naphthyethyamine; mobile phase. Retrieved from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and... | Download Table. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
-
Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of mobile phase in the separation of beta-blockers by HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Chromatography Online. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-1-pyrrolidineethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-D-Dimethylammonium. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Restek - Videoartikel [de.restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. akjournals.com [akjournals.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Guide: Minimizing Side Reactions in 2-(3,4-Dichlorophenoxy)ethanamine Synthesis
Introduction: The "Clean Chemistry" Mandate
The synthesis of 2-(3,4-Dichlorophenoxy)ethanamine (and its analogs) is a deceptive challenge.[1] While the disconnection suggests a simple nucleophilic substitution followed by reduction, the reality involves a minefield of side reactions—specifically O- vs. C-alkylation , nitrile hydrolysis , and secondary amine formation during reduction.[1]
This guide prioritizes the Cyanomethylation-Reduction Route (3,4-dichlorophenol
Module 1: The Alkylation Step (Ether Formation)
Objective: Secure the O-alkylation of 3,4-dichlorophenol with chloroacetonitrile while suppressing hydrolysis and C-alkylation.
Troubleshooting Guide: Alkylation
Q: I am observing low conversion of 3,4-dichlorophenol, and the starting material persists despite long reaction times. Why? A: This is typically a solvation or base strength issue , not a kinetic one.
-
The Cause: 3,4-Dichlorophenol (
) is relatively acidic.[1] If you use a weak base like in a solvent that doesn't dissolve the carbonate well (e.g., cold acetone), the phenoxide anion concentration remains too low. -
The Fix: Switch to DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone) at reflux.[1]
-
Catalysis: Add 5 mol% Potassium Iodide (KI) . This generates iodoacetonitrile in situ, which is a significantly faster electrophile (Finkelstein reaction principle).[1]
Q: I see a "dimer" impurity where two phenol rings are linked by a methylene group. What is this? A: This is likely Bis(3,4-dichlorophenoxy)methane , resulting from the reaction of the phenoxide with dichloromethane (DCM) if used as a solvent or during workup with residual base.[1]
-
Prevention: Never use DCM as a reaction solvent for phenoxide alkylations.[1] Use EtOAc or Toluene for workups.[1]
Q: How do I strictly prevent C-alkylation? A: C-alkylation is rare for electron-poor phenols like 3,4-dichlorophenol but can occur under "hard" conditions.[1]
-
Protocol: Use a "soft" counter-ion. Use
rather than .[1] creates a "naked" phenoxide that is highly reactive and less selective.[1] Potassium coordinates with the oxygen, shielding it and directing the electrophile to the oxygen center.
Standardized Protocol: O-Alkylation
| Parameter | Recommendation | Rationale |
| Solvent | Acetone (reflux) or DMF ( | Polar aprotic solvents solvate the cation ( |
| Base | Mild enough to prevent elimination of chloroacetonitrile; strong enough to deprotonate the phenol.[1] | |
| Electrophile | Chloroacetonitrile (1.1 eq) | Slight excess drives reaction; too much complicates purification.[1] |
| Catalyst | KI (0.05 eq) | Accelerates reaction via in situ formation of the more reactive iodide. |
Module 2: The Reduction (Nitrile to Amine)
Objective: Reduce 2-(3,4-dichlorophenoxy)acetonitrile to the primary amine without cleaving the ether bond or forming secondary amines.
Mechanism & Impurity Pathway Visualization
The reduction of nitriles is notorious for producing secondary amines via an imine intermediate condensation.
Figure 1: The mechanism of secondary amine formation during nitrile reduction.[1] The presence of excess ammonia shifts the equilibrium away from the dimer.
Troubleshooting Guide: Reduction
Q: My product is contaminated with secondary amine (approx. 10-15%). How do I remove it? A: Removal is difficult; prevention is key.[1]
-
The Mechanism: As the primary amine forms, it reacts with the intermediate imine (
) to form a secondary imine, which then reduces to the secondary amine dimer. -
The Fix (Catalytic Hydrogenation): If using Raney Nickel or Pd/C, you MUST dope the solvent with Ammonia (7N in MeOH) or Acetic Anhydride (if making the acetamide). The ammonia saturates the surface, preventing the primary amine from attacking the imine.
-
The Fix (Hydride Reduction): If using
(LAH), keep the temperature low ( ) initially.[1] High temperatures favor the condensation side-reaction.[1]
Q: During
-
The "Fieser" Protocol (The Golden Rule): For every
grams of used:-
Slowly add
mL of water. -
Add
mL of 15% aqueous NaOH. -
Add
mL of water. Result: This produces a granular, white precipitate (lithium aluminate) that filters easily, leaving your product in the organic phase.[1]
-
Q: Can I use Borane-THF (
-
Benefit:
reduces nitriles to amines but coordinates strongly to the resulting amine. -
Critical Step: You must perform an acidic quench (HCl/MeOH) and reflux to break the Boron-Nitrogen complex.[1] If you skip the acidic reflux, you will isolate the borane-amine complex, not the free amine.
Module 3: Alternative "High-Fidelity" Route (Gabriel Synthesis)
If the nitrile route yields persistent impurities, switch to the Gabriel Synthesis. This route makes over-alkylation effectively impossible.[1]
Protocol Comparison
| Feature | Nitrile Route | Gabriel Route |
| Precursor | Chloroacetonitrile | N-(2-bromoethyl)phthalimide |
| Key Reagent | Hydrazine Hydrate ( | |
| Primary Impurity | Secondary Amine (Dimer) | Phthalylhydrazide (Solid byproduct) |
| Atom Economy | High | Low (Phthalimide waste) |
| Purity Profile | 90-95% (requires distillation) | >98% (often crystalline) |
Gabriel Workflow:
-
Coupling: 3,4-Dichlorophenol + N-(2-bromoethyl)phthalimide +
in DMF ( ). -
Deprotection: Reflux intermediate in Ethanol with Hydrazine Hydrate (3 eq).
-
Workup: Acidify with HCl (precipitates phthalylhydrazide). Filter. Basify filtrate to retrieve pure amine.[1]
Module 4: Isolation & Storage
Q: The free base is turning brown/pink upon standing.[1] Why?
A: Phenoxyethylamines are sensitive to oxidation and can absorb atmospheric
-
Protocol: Immediately convert the free base to the Hydrochloride Salt .
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Fieser Workup protocols for
). -
Organic Syntheses , Coll. Vol. 3, p. 22 (1955).[1] Chloroacetonitrile Synthesis and Handling.
-
ChemGuide , Reduction of Nitriles to Amines. (Mechanistic overview of reduction pathways).
-
Organic Chemistry Portal , Reduction of Nitriles. (Catalytic hydrogenation and suppression of secondary amines).[1][2]
-
National Center for Biotechnology Information , PubChem Compound Summary for 2,4-Dichlorophenoxyacetic acid (Analogous chemistry for 3,4-DCP).[1]
Sources
Technical Support Center: Method Validation for 2-(3,4-Dichlorophenoxy)ethanamine
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Quantification & Validation Protocols for DCPE Compliance Standards: ICH Q2(R2), FDA Bioanalytical Method Validation (2018)
Welcome to the Technical Support Hub
You are likely here because 2-(3,4-Dichlorophenoxy)ethanamine (DCPE) is presenting specific challenges in your quantification workflow. As a primary amine attached to a lipophilic dichlorophenoxy tail, this molecule exhibits "dual-personality" behavior: it sticks to silanols (causing tailing) and requires careful handling to prevent adsorption.
This guide moves beyond generic SOPs. It addresses the causality of method failure and provides self-validating troubleshooting steps.
Module 1: The Core Methodology (Development Phase)
Before validating, you must stabilize the method. The following parameters are non-negotiable for DCPE quantification.
1.1 Chromatographic Separation (The "Amine Problem")
Issue: DCPE contains a primary amine (pKa ~9.0–9.5). On standard C18 columns at neutral pH, the protonated amine (
Recommended Protocol:
-
Column: Use a Base-Deactivated (End-capped) C18 or a Pentafluorophenyl (PFP) column. The PFP phase offers unique selectivity for halogenated aromatics like the dichlorophenoxy group.
-
Mobile Phase:
-
Option A (Mass Spec Compatible): 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: If tailing persists, add 5mM Ammonium Formate.
-
Option B (UV/High pH): 10mM Ammonium Bicarbonate (pH 10.0). At this pH, the amine is deprotonated (neutral), eliminating silanol interaction. Requires a high-pH stable column (e.g., Hybrid Silica).
-
1.2 Detection Strategy
-
UV-Vis: The 3,4-dichlorophenoxy moiety has a distinct absorption maximum.
-
Target Wavelength:278–282 nm .
-
-
LC-MS/MS:
-
Ionization: ESI Positive Mode (
). -
Transitions: Monitor the loss of ammonia (
) or the cleavage of the ether bond.
-
Module 2: Validation Workflow & Visualization
Validation is not a checklist; it is a lifecycle. Use the following logic flow to ensure your method meets ICH Q2(R2) standards.
Figure 1: The Validation Lifecycle. This workflow enforces a "gate-keeping" approach where System Suitability must be passed before attempting expensive Accuracy/Recovery experiments.
Module 3: Quantitative Data & Acceptance Criteria
When validating DCPE, your data must meet these specific thresholds.
| Parameter | Experimental Design | Acceptance Criteria (ICH/FDA) |
| Specificity | Analyze 6 blank matrices (plasma/solvent) vs. LLOQ spike. | No interfering peaks >20% of LLOQ response. |
| Linearity | 5–8 concentration levels. | |
| Accuracy | 3 replicates at Low, Medium, High QC. | Mean recovery 85–115% (80–120% at LLOQ). |
| Precision | Intra-day (n=5) and Inter-day (3 days). | CV |
| Carryover | Inject Blank after ULOQ (Upper Limit of Quantitation). | Signal |
| Stability | Benchtop (4h), Freeze-Thaw (3 cycles). | Deviation |
Module 4: Troubleshooting & FAQs
Q1: My linearity curve is failing at the lower end. Why?
-
Diagnosis: This is likely an adsorption issue. DCPE is lipophilic and basic; it sticks to glass vials and plastic pipette tips at low concentrations.
-
The Fix:
-
Use silanized glass vials or low-binding polypropylene.
-
Change your diluent. Ensure the diluent contains at least 50% organic solvent (Acetonitrile/Methanol) to keep the dichlorophenoxy tail solubilized.
-
Apply Weighted Least Squares (
or ) . Standard linear regression assumes homoscedasticity (equal variance), which is rarely true for wide dynamic ranges.
-
Q2: I see "Ghost Peaks" in my blank after a high concentration injection.
-
Diagnosis: Carryover. The amine is binding to the injector needle or valve rotor.
-
The Fix:
-
Implement a dual-wash system .
-
Wash 1 (Organic): 90% Acetonitrile + 0.1% Formic Acid (Dissolves the lipophilic tail).
-
Wash 2 (Aqueous): 10% Acetonitrile + 0.1% Formic Acid (Removes buffer salts).
-
Q3: My retention time is shifting between runs.
-
Diagnosis: pH instability. The retention of DCPE is highly sensitive to pH because its pKa is near the typical mobile phase pH.
-
The Fix:
-
Do not rely on "unbuffered" water/acid mixtures.
-
Use a buffered mobile phase (e.g., 10mM Ammonium Formate adjusted to pH 3.5). Precise pH control "locks" the ionization state of the amine.
-
Q4: How do I determine the true LOQ (Limit of Quantitation)?
-
Diagnosis: Relying solely on Signal-to-Noise (S/N) > 10 is risky for regulatory submissions.
-
The Fix: The LOQ is the lowest concentration where Precision (CV) is
20% and Accuracy is 80–120% . It must be experimentally demonstrated, not just calculated from S/N.
Module 5: Troubleshooting Logic Tree
Use this diagram to diagnose peak shape issues, which are the most common failure mode for this molecule.
Figure 2: Diagnostic Decision Tree for Chromatographic Anomalies.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation of analytical procedures: text and methodology.
-
FDA Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] (2018).[3][5] Guidance for Industry: Bioanalytical Method Validation.[5][7][8][9]
-
PubChem Compound Summary. National Center for Biotechnology Information. (2024).[2][10][11][12][13] 2-Phenoxyethanamine (Analog Reference).[11]
-
Dolan, J. W. (2002).[1] LCGC North America. "Tailoring the Separation: The Role of pH." (Standard reference for amine separations).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 5. researchgate.net [researchgate.net]
- 6. mastercontrol.com [mastercontrol.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. hhs.gov [hhs.gov]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
- 13. qbdgroup.com [qbdgroup.com]
Technical Support Center: Matrix Effects in 2-(3,4-Dichlorophenoxy)ethanamine Analysis
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Ion Suppression/Enhancement in LC-MS/MS Molecule Class: Primary Phenoxy-alkyl-amines[1][2][3]
Technical Overview: The "Amine-Lipid" Trap
Welcome to the technical support hub for 2-(3,4-Dichlorophenoxy)ethanamine (2-DCPE). If you are observing signal instability, poor reproducibility, or drifting retention times, you are likely encountering Matrix Effects (ME) .[1][3]
The Root Cause
2-DCPE presents a dual-challenge in LC-MS/MS analysis:
-
The Primary Amine (
): It is highly basic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[3] In standard Reverse Phase (C18) chromatography, it interacts strongly with residual silanols, causing peak tailing.[3] More critically, it competes aggressively for protons in the Electrospray Ionization (ESI) source.[3] -
The Dichlorophenoxy Tail: This lipophilic moiety causes the molecule to retain well on C18 but often co-elutes with endogenous phospholipids (specifically lysophosphatidylcholines, lyso-PCs) present in plasma and tissue samples.[3]
The Result: When lipids and 2-DCPE co-elute, the lipids occupy the surface of the ESI droplets, preventing your analyte from entering the gas phase.[2] This is Ion Suppression .
Diagnostic Workflow: Confirming Matrix Effects
Before changing your extraction method, you must confirm that ME is the culprit (vs. poor recovery).[3] Use the Post-Column Infusion method.[3][4][5]
Experiment A: The Visual Diagnostics (Post-Column Infusion)
Goal: Visualize exactly where in your chromatogram the suppression occurs.
Protocol:
-
Setup: Infuse a neat standard solution of 2-DCPE (e.g., 100 ng/mL) continuously into the MS source via a T-tee connector at 10 µL/min.
-
Injection: While infusing, inject a "Blank Matrix Extract" (e.g., extracted plasma with no analyte) via the LC column.[3]
-
Observation: Monitor the baseline of the 2-DCPE transition.
Decision Logic:
-
If the dip overlaps with your analyte retention time: You have a critical ME.[3] You must modify chromatography or sample prep.[3][5][7]
-
If the dip is distinct from your peak: You are safe, but monitor for retention time drift.
Visualizing the Mechanism
Caption: Mechanism of Ion Suppression where endogenous lipids block the analyte from evaporating/ionizing.[1][2][3]
Strategic Solutions (Troubleshooting Guides)
Strategy 1: Chromatography Optimization (The "Move It" Approach)
If your analyte elutes in the "Zone of Death" (typically 2–4 minutes in standard gradients where lipids elute), move it.[2]
-
Action: Switch to a Biphenyl or Fluoro-Phenyl column.[1][2][3]
-
Why? The
interactions between the phenyl ring of the stationary phase and the dichlorophenoxy ring of 2-DCPE will increase retention and selectivity, likely shifting the analyte away from the aliphatic lipids.[2]
Strategy 2: Sample Preparation (The "Clean It" Approach)
Do not use Protein Precipitation (PPT) alone.[3] PPT removes proteins but leaves 90% of phospholipids in the supernatant.
Recommended Protocol: Mixed-Mode Strong Cation Exchange (MCX) SPE Since 2-DCPE is a base, use its charge to your advantage.[1][2][3]
| Step | Solvent/Buffer | Mechanism |
| 1.[1][2][3] Condition | MeOH then Water | Activate sorbent. |
| 2.[1][2][3] Load | Sample (acidified with 2% Formic Acid) | CRITICAL: Analyte ( |
| 3. Wash 1 | 2% Formic Acid in Water | Removes proteins/salts.[1][2][3] Analyte stays locked. |
| 4. Wash 2 | 100% Methanol | The Magic Step: Removes neutral lipids/phospholipids.[1][2][3] Analyte stays locked (ionic bond is strong).[1][3] |
| 5. Elute | 5% Ammonia in Methanol | Neutralizes the analyte ( |
Strategy 3: Internal Standardization (The "Compensate" Approach)
You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 2-DCPE-d4 or -13C6).[1][2][3]
-
Why? A structural analog is insufficient. Only a SIL-IS will co-elute exactly with your analyte and experience the exact same suppression, mathematically canceling out the error.[2]
Validation Protocol: Calculating Matrix Factor
Per FDA and EMA guidelines, you must quantify the Matrix Effect using the Matrix Factor (MF) .[2][8]
The Experiment: Prepare three sets of samples:
-
Set A (Neat Standard): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[1][3]
-
Set C (Pre-Extraction Spike): Standard extraction recovery experiment (optional for MF, but needed for total efficiency).
Formulas:
-
MF = 1: No Matrix Effect.[3]
-
MF < 1: Ion Suppression (e.g., 0.85 = 15% suppression).[1][3]
-
MF > 1: Ion Enhancement.
IS-Normalized Matrix Factor (The Regulatory Requirement):
Target: The CV of the IS-Normalized MF calculated from 6 different lots of matrix (lipemic, hemolyzed, normal) should be < 15% .[2]
Frequently Asked Questions (FAQs)
Q1: I see a "Ghost Peak" in my blank samples after a high concentration injection. Is this Matrix Effect?
-
Answer: No, that is Carryover , likely due to the basic amine sticking to the injector needle or column frit.[2]
-
Fix: Use an acidic needle wash (e.g., 0.1% Formic Acid in 50:50 MeOH:Water) followed by an organic wash.[1][3]
Q2: Can I just dilute my sample to reduce matrix effects?
-
Answer: Yes, "Dilute-and-Shoot" is a valid strategy if your instrument sensitivity (LOQ) allows it.[1][2][3] Diluting 1:10 reduces matrix load by 10x, often eliminating suppression.[3] However, for trace analysis of 2-DCPE, this may sacrifice too much sensitivity.[1][3]
Q3: Why is my IS response dropping over the course of a run?
-
Answer: This is likely Matrix Build-up on the column.[3] Phospholipids accumulate and elute unpredictably in later runs.[3]
-
Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 95% B and hold for 2-3 minutes) to strip lipids after every injection.[3]
Interactive Workflow Diagram
Caption: Decision tree for troubleshooting and resolving matrix effects in 2-DCPE analysis.
References
-
US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022).[1][3] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1][3] [Link]
-
Chambers, E., et al. (2007).[1][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][3] [Link]
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
Validation & Comparative
A Comparative Analysis of Substituted Phenoxy Alkylamines: The Critical Role of the Amine Moiety in Eliciting Plant Growth Regulatory Effects
An In-depth Guide to the Efficacy of 2-(3,4-Dichlorophenoxy)triethylamine (DCPTA) and a Structural Examination of its Primary Amine Analogue, 2-(3,4-Dichlorophenoxy)ethanamine
Introduction
In the realm of agricultural science and crop management, the quest for compounds that can enhance plant growth, improve yield, and bolster stress resilience is perpetual. Among the various classes of synthetic plant growth regulators, substituted phenoxy alkylamines have garnered considerable attention. This guide provides a detailed comparative analysis of two such molecules: the well-documented plant growth regulator 2-(3,4-Dichlorophenoxy)triethylamine (DCPTA) and its structural analogue, this compound.
While both compounds share a common 3,4-dichlorophenoxy backbone, a striking disparity exists in the volume of scientific literature and documented efficacy. DCPTA has been the subject of extensive research, demonstrating significant bioactivity in a wide range of plant species. Conversely, this compound remains a largely uncharacterized molecule in the context of plant science, primarily cataloged as a chemical intermediate. This guide will delve into the established efficacy and mechanisms of DCPTA, and through a structure-activity relationship lens, explore why the nature of the amine functional group is a critical determinant of biological activity in this class of compounds.
2-(3,4-Dichlorophenoxy)triethylamine (DCPTA): A Potent Plant Bioregulator
DCPTA is a tertiary amine that has been extensively studied for its profound effects on plant physiology. It is recognized as a potent plant growth regulator that can significantly enhance crop yield and quality.[1][2] The primary mechanism of action of DCPTA is multifaceted, impacting several key metabolic and signaling pathways within the plant.
Mechanism of Action
DCPTA is absorbed by the stems and leaves of plants and is believed to act directly at the cellular level to modulate gene expression and enzyme activity.[2][3] Its key effects include:
-
Enhancement of Photosynthesis: DCPTA has been shown to significantly increase the rate of photosynthesis.[2][3] This is achieved by promoting the synthesis of chlorophyll and other photosynthetic pigments, leading to greener, thicker, and larger leaves.[1][2] Studies have demonstrated that DCPTA treatment can increase the net photosynthetic rate (Pn), stomatal conductance (Gs), and transpiration rate (Tr) in various plants, including maize.
-
Increased Carbon Dioxide Assimilation: A key aspect of its photosynthetic enhancement is the increased absorption and utilization of CO2. Some reports suggest that DCPTA can boost a crop's photosynthesis by 21% or more.[3]
-
Promotion of Growth and Development: DCPTA stimulates cell division and growth, leading to increased plant height, leaf area, and overall biomass.[1][3] It also promotes the accumulation of proteins and other essential nutrients.[3]
-
Improved Stress Tolerance: DCPTA has been shown to enhance a plant's ability to withstand various abiotic stresses, including drought, salinity, and temperature extremes.[1][4][5] For instance, in maize seedlings under drought stress, DCPTA treatment helped to counteract the negative effects on biomass and photosynthetic efficiency.
-
Delayed Senescence: The compound helps in preventing the breakdown of chlorophyll, thereby delaying the aging process of leaves and maintaining photosynthetic activity for a longer duration.[4]
Experimental Evidence of Efficacy
Numerous studies have provided quantitative data on the positive effects of DCPTA on a variety of crops.
| Crop | Observed Effects | Reference |
| Mung Bean | Increased plant height, leaf area, and yield.[1] | |
| Maize | Increased soluble sugar content, improved dry matter accumulation, and enhanced photosynthetic capacity.[1][6] | |
| Sugar Beet | Promoted root and leaf development and significantly increased sucrose content.[1] | |
| Tomato | Increased dry weight of leaves, stalks, and roots, leading to higher yields. | |
| Soybean | Yield increases of 10% to 20%. |
Signaling Pathway and Experimental Workflow
The proposed mechanism of DCPTA involves the modulation of several intracellular signaling pathways that regulate growth and stress responses.
Caption: A generalized experimental workflow for assessing DCPTA efficacy.
This compound: An Uncharted Territory in Plant Science
In stark contrast to the wealth of data on DCPTA, this compound is a compound for which there is a significant lack of published research regarding its biological activity. Chemical suppliers list it with the CAS number 38949-70-1, and it is categorized as an organic building block or a reagent in chemical synthesis. [5] A thorough search of scientific databases reveals no studies investigating its efficacy as a plant growth regulator or its mechanism of action in any biological system. This absence of data prevents a direct, evidence-based comparison of its performance against DCPTA.
Comparative Structural Analysis: The Significance of the Triethylamine Moiety
The profound difference in the documented biological activity between DCPTA and this compound strongly suggests that the nature of the amine functional group is a critical determinant of efficacy.
-
This compound possesses a primary amine (-NH2) group.
-
DCPTA has a tertiary amine (-N(C2H5)2) group, specifically a triethylamine moiety.
This structural difference has significant implications for the physicochemical properties of the molecules, which in turn influence their biological activity:
-
Basicity and Protonation: Tertiary amines are generally more basic than primary amines. At physiological pH, both amines will be protonated to some extent. The degree of protonation affects the molecule's ability to cross cell membranes and interact with potential target receptors.
-
Steric Hindrance: The bulky triethylamine group of DCPTA introduces significant steric hindrance compared to the primary amine of its analogue. This can influence how the molecule binds to its target site. A specific "lock-and-key" fit may be required, and the ethyl groups of DCPTA might be essential for this interaction.
-
Lipophilicity: The addition of the two ethyl groups in DCPTA increases its lipophilicity (fat-solubility) compared to the ethanamine analogue. This could enhance its ability to penetrate the waxy cuticle of leaves and cross cell membranes to reach its site of action within the plant cell.
-
Metabolic Stability: The tertiary amine in DCPTA may be less susceptible to metabolic degradation within the plant compared to a primary amine. This could lead to a longer half-life and more sustained biological activity.
The collective evidence strongly indicates that the triethylamine group is not merely a passive component of the DCPTA molecule but is, in fact, integral to its function as a plant growth regulator. It is likely that this specific moiety is responsible for the molecule's ability to interact with the target receptors or enzymes that trigger the downstream physiological effects observed in plants.
Conclusion
This comparative guide highlights the stark contrast in the known efficacy of 2-(3,4-Dichlorophenoxy)triethylamine (DCPTA) and its primary amine analogue, this compound. DCPTA is a well-established and potent plant bioregulator with a robust body of scientific evidence supporting its ability to enhance photosynthesis, promote growth, and improve stress tolerance in a variety of crops. In contrast, this compound remains an uncharacterized compound in the context of plant science.
The analysis of their chemical structures strongly suggests that the triethylamine moiety of DCPTA is critical for its biological activity. This case study serves as a compelling example of how subtle changes in molecular structure can lead to profound differences in biological function. For researchers and professionals in drug and agrochemical development, it underscores the importance of a deep understanding of structure-activity relationships in the design of novel, effective compounds. While DCPTA stands as a testament to the successful application of this chemical class, the inactivity or lack of documented activity of its primary amine counterpart emphasizes the specificity required to elicit desired biological responses.
References
-
Exogenous DCPTA Treatment Increases Mung Bean Yield by Improving Carbon Metabolism Pathway and Up-Regulating Photosynthetic Capacity and Antioxidants. Frontiers in Plant Science, 2022. [Link]
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DCPTA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical. [Link]
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2,4-Dichlorophenoxyacetic acid - Wikipedia. [Link]
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2,4-D AMINE WEED KILLER - Southern Agricultural Insecticides, Inc. [Link]
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2-(3,4-Dichlorophenoxy)triethylamine (DCPTA) Sustains Root Activity Through the Enhancement of Ascorbate-Glutathione in Spring Maize (Zea mays L.) Under Post-Tasseling Waterlogging - PMC - PubMed Central. [Link]
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2,4-D Fact Sheet - National Pesticide Information Center. [Link]
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Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. [Link]
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2,4-Dichlorophenoxyacetic Acid - ATSDR. [Link]
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Effects of 2,4-dichlorophenoxy acetic acid dimethyl amine salt on dental hard tissue formation in rats - PubMed. [Link]
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DCPTA - Cytokinin,6-ba,Plant Growth Hormones. [Link]
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Comparative Subchronic Studies on 2,4-Dichlorophenoxyacetic Acid, Amine and Ester in Rats - 24d.info. [Link]
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Synergism of 2-(3,4-dichlorophenoxy)triethylamine and top removal enhances maize lodging resistance and yield via coordinated photosynthetic optimization and phenylpropanoid pathway activation - Frontiers. [Link]
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Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. [Link]
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Effect of DCPTA on fruit yield of field- grown tomato, WSFS. z - ResearchGate. [Link]
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2-(3,4-Dichlorophenoxy)triethylamine (DCPTA) Sustains Root Activity Through the Enhancement of Ascorbate-Glutathione in Spring Maize (Zea mays L.) Under Post-Tasseling Waterlogging - PubMed. [Link]
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Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog - FAO AGRIS. [Link]
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Mixed Compound of DCPTA and CCC Increases Maize Yield by Improving Plant Morphology and Up-Regulating Photosynthetic Capacity and Antioxidants - NIH. [Link]
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(PDF) Exogenous DCPTA Ameliorates Simulated Drought Conditions by Improving the Growth and Photosynthetic Capacity of Maize Seedlings - ResearchGate. [Link]
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evaluating the environmental impact of 2-(3,4-Dichlorophenoxy)ethanamine compared to 2,4-D
This guide provides a comparative technical evaluation of the environmental impact of 2-(3,4-Dichlorophenoxy)ethanamine (referred to herein as 3,4-DCPE ) versus the industry-standard herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D ).
Executive Summary
The environmental profiles of 3,4-DCPE and 2,4-D are fundamentally divergent due to a single critical physicochemical determinant: ionizability . While 2,4-D behaves as an anionic, mobile herbicide prone to leaching, 3,4-DCPE (a primary amine) exists predominantly as a cation in environmental matrices. This cationic nature dictates a high affinity for soil cation exchange sites, significantly reducing mobility but potentially extending persistence compared to the rapid biological half-life of 2,4-D. This guide details the mechanistic basis of these differences and provides validated protocols for empirical verification.
Chemical Identity & Physicochemical Basis
The structural distinction between the carboxylic acid tail of 2,4-D and the ethylamine tail of 3,4-DCPE drives their environmental fate.
| Feature | 2,4-D (Benchmark) | 3,4-DCPE (Target) |
| IUPAC Name | 2,4-Dichlorophenoxyacetic acid | This compound |
| CAS Number | 94-75-7 | 38949-70-1 (HCl salt) |
| Functional Group | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) |
| pKa | ~2.8 (Acidic) | ~9.5 (Basic) |
| Dominant Species (pH 7) | Anion (COO⁻) | Cation (NH₃⁺) |
| Soil Interaction | Repulsion (Mobile) | Ionic Binding (Immobile) |
| Primary Usage | Auxinic Herbicide | Plant Growth Regulator Precursor/Analog |
Mechanistic Insight: The pH-Charge Switch
-
2,4-D: At environmental pH (5–8), 2,4-D is anionic. Soil particles (clay/organic matter) are also negatively charged. This electrostatic repulsion leads to low sorption (low K_oc) and high leaching potential.
-
3,4-DCPE: Being a primary amine, it is protonated at neutral pH. It engages in Cation Exchange with negatively charged soil sites. This results in high sorption , drastically reducing groundwater contamination risks but increasing soil residence time.
Environmental Fate Analysis
Soil Mobility and Sorption
2,4-D: Exhibits high mobility. The adsorption coefficient (
Degradation Pathways
-
2,4-D: Degraded primarily by bacteria (e.g., Ralstonia eutropha) via ether cleavage and ring hydroxylation. Typical half-life (
) is 10 days (aerobic). -
3,4-DCPE: The amine group is susceptible to oxidative deamination (mediated by amine oxidases), converting it to the corresponding aldehyde, which then oxidizes to 3,4-dichlorophenoxyacetic acid (a 3,4-D analog). However, soil binding may protect the molecule from microbial attack, potentially extending the
beyond that of 2,4-D.
Visualization: Comparative Degradation Logic
Figure 1: Comparative degradation pathways. 2,4-D undergoes direct ether cleavage. 3,4-DCPE must first undergo deamination and oxidation, a process potentially slowed by strong soil binding.
Ecotoxicology Profile
| Parameter | 2,4-D | 3,4-DCPE (Projected) |
| Target Organism | Dicot Plants (Auxin Overdose) | Non-Herbicidal (Growth Regulation) |
| Aquatic Toxicity | Moderate (Fish LC50 ~100 mg/L) | High Concern (Cationic surfactants/amines can disrupt gill membranes) |
| Terrestrial Toxicity | Low to Birds/Mammals | Moderate (Amine moiety specific toxicity) |
| Bioaccumulation | Low (Rapid excretion) | Low to Moderate (pH dependent uptake) |
Critical Insight: Cationic amines often exhibit higher aquatic toxicity than their acid counterparts because they bind non-specifically to the negatively charged gill surfaces of fish and aquatic invertebrates.
Experimental Protocols (Self-Validating)
To validate the theoretical differences outlined above, the following experimental workflows are recommended. These protocols include internal controls to ensure data integrity.
Protocol A: Comparative Soil Leaching (OECD 312 Modified)
Objective: Quantify the mobility difference driven by ionic state.
-
Soil Preparation: Use standard LUFA 2.2 soil (sandy loam). Air dry and sieve (2 mm).
-
Column Packing: Pack glass columns (30 cm x 5 cm) to a bulk density of 1.5 g/cm³. Saturation with 0.01M CaCl₂ (simulating soil pore water).
-
Application: Apply 100 µg of [¹⁴C]-2,4-D to Column A and [¹⁴C]-3,4-DCPE to Column B.
-
Elution: Leach with 200 mm of artificial rain over 48 hours.
-
Validation Step (Internal Control): Add a conservative tracer (e.g., Tritiated water or Bromide) to both columns. If the tracer does not elute at 1 pore volume, the packing is defective (channeling).
-
Analysis: Segment soil column into 5 cm sections. Combust sections and analyze via Liquid Scintillation Counting (LSC).
-
Expected Result: 2,4-D found in leachate; 3,4-DCPE found in top 0–5 cm soil layer.
Protocol B: Ready Biodegradability (OECD 301F - Manometric Respirometry)
Objective: Determine if the amine tail hinders biodegradation.
-
Inoculum: Activated sludge from a wastewater treatment plant (washed).
-
Test Medium: Mineral medium (pH 7.4).
-
Setup:
-
Flask 1: Blank (Inoculum only).
-
Flask 2: Reference (Sodium Benzoate, 100 mg/L).
-
Flask 3: Test Substance (3,4-DCPE, 100 mg/L).
-
Flask 4: Toxicity Control (3,4-DCPE + Sodium Benzoate).
-
-
Validation Step: The Toxicity Control (Flask 4) must reach >25% degradation within 14 days. If not, 3,4-DCPE is toxic to the inoculum, invalidating a "not biodegradable" result.
-
Measurement: Monitor Oxygen Uptake (BOD) continuously for 28 days.
Visualization: Experimental Workflow
Figure 2: Workflow for validating mobility and biodegradability. Diamond nodes represent critical self-validating control points.
Conclusion
The substitution of the acetic acid group in 2,4-D with the ethanamine group in 3,4-DCPE inverts the environmental behavior of the molecule.
-
Mobility: 3,4-DCPE is significantly less mobile than 2,4-D due to cationic binding.
-
Persistence: 3,4-DCPE likely exhibits longer soil persistence , creating a localized residue rather than a diffuse groundwater plume.
-
Risk: The primary risk shifts from off-target drift/leaching (2,4-D) to aquatic toxicity and localized soil accumulation (3,4-DCPE) .
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 38046, this compound. Retrieved from [Link]
-
U.S. EPA (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Office of Prevention, Pesticides and Toxic Substances. Retrieved from [Link]
-
OECD (2006). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]
-
OECD (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]
-
Keithly, J. H., & Yokoyama, H. (1990). 2-(3,4-Dichlorophenoxy)triethylamine (DCPTA) regulates plant growth and development. (Context for amine analog activity). Retrieved from [Link]
The Enigmatic Target: A Comparative Guide to Validating the Theoretical Mode of Action of 2-(3,4-Dichlorophenoxy)ethanamine
For researchers, scientists, and drug development professionals, the journey from a theoretical molecular mechanism to a validated mode of action is both fundamental and fraught with challenges. This guide provides an in-depth, experience-driven framework for validating the hypothesized biological targets of 2-(3,4-Dichlorophenoxy)ethanamine, a compound of interest due to its structural similarities to known neuroactive agents. We will explore its theoretical model as a modulator of monoaminergic neurotransmission, compare it with established alternatives, and provide detailed, self-validating experimental protocols to rigorously test these hypotheses.
Theoretical Model: Targeting the Monoaminergic Synapse
The chemical architecture of this compound, featuring a dichlorinated phenyl ring linked to an ethanamine moiety via an ether bond, suggests a plausible interaction with key players in monoaminergic systems. The phenoxyethanamine scaffold is a privileged structure in central nervous system (CNS) drug discovery, often associated with affinity for monoamine transporters and enzymes.[1][2] Our theoretical model posits that this compound primarily acts as an inhibitor of monoamine oxidases (MAOs) and may also exhibit affinity for plasma membrane monoamine transporters (MATs).
Monoamine Oxidase (MAO) Inhibition: The structural resemblance to phenoxyacetamide analogues, which have demonstrated potent MAO-A and MAO-B inhibitory activity, forms the cornerstone of this hypothesis.[3] The ethanamine side chain is a common feature in many MAO substrates and inhibitors. The dichlorination pattern on the phenyl ring is expected to influence the compound's electronic properties and steric bulk, potentially conferring selectivity for one of the MAO isoforms.[4] Specifically, electron-withdrawing groups can enhance the inhibitory potency of certain MAO inhibitors.[4]
Monoamine Transporter (MAT) Interaction: The phenoxyethanamine core is also present in various ligands of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] Halogenation of the phenyl ring in other classes of MAT inhibitors has been shown to modulate affinity and selectivity.[6] Therefore, it is conceivable that this compound could act as a competitive inhibitor at the substrate-binding site of one or more of these transporters, thereby blocking the reuptake of their respective neurotransmitters.
The following diagram illustrates the potential points of intervention for this compound within a monoaminergic synapse based on our theoretical model.
Figure 1: Theoretical targets of this compound in a monoaminergic synapse.
Comparative Analysis with Established Modulators
To contextualize the potential activity of this compound, it is essential to compare its hypothesized profile with well-characterized drugs targeting MAOs and MATs. This comparative approach not only provides a benchmark for potency and selectivity but also aids in designing robust validation experiments.
Monoamine Oxidase Inhibitors (MAOIs)
MAOIs are classified based on their selectivity for the two isoforms, MAO-A and MAO-B, and the reversibility of their inhibition.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine and dopamine.[1][7]
| Compound | Target(s) | Type of Inhibition | Key Characteristics |
| This compound (Hypothetical) | MAO-A and/or MAO-B | Reversible/Irreversible (To be determined) | Dichlorophenyl moiety may confer selectivity. |
| Clorgyline | MAO-A | Irreversible, Selective | Potent antidepressant effects; associated with the "cheese effect".[3] |
| Selegiline | MAO-B | Irreversible, Selective (at low doses) | Used in the treatment of Parkinson's disease.[3] |
| Moclobemide | MAO-A | Reversible, Selective | Reduced risk of hypertensive crisis compared to irreversible MAOIs.[8] |
Monoamine Transporter (MAT) Inhibitors
MAT inhibitors are crucial in the treatment of depression, anxiety, and ADHD. Their therapeutic efficacy and side-effect profiles are largely determined by their selectivity for DAT, NET, and SERT.[5]
| Compound | Primary Target(s) | Mechanism of Action | Therapeutic Use |
| This compound (Hypothetical) | DAT, NET, and/or SERT | Reuptake Inhibition | To be determined. |
| Fluoxetine | SERT | Selective Serotonin Reuptake Inhibitor (SSRI) | Depression, anxiety disorders.[9] |
| Atomoxetine | NET | Selective Norepinephrine Reuptake Inhibitor (sNRI) | ADHD.[10] |
| Bupropion | DAT, NET | Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) | Depression, smoking cessation. |
| Cocaine | DAT, NET, SERT | Non-selective Reuptake Inhibitor | Illicit stimulant. |
Experimental Validation Workflow
A multi-tiered experimental approach is necessary to rigorously validate the theoretical mode of action of this compound. This workflow should progress from initial screening assays to more detailed characterization of its interaction with the putative targets.
Figure 2: A tiered experimental workflow for validating the mode of action.
Tier 1: Initial Screening
The initial step is to ascertain whether this compound interacts with the hypothesized targets.
Causality behind Experimental Choice: Commercially available fluorometric or colorimetric inhibitor screening kits offer a rapid and sensitive method for initial hit identification.[4][11][12][13][14] These assays are based on the detection of hydrogen peroxide, a byproduct of MAO-catalyzed substrate oxidation.
Protocol:
-
Reagent Preparation: Prepare MAO-A and MAO-B enzymes, substrate (e.g., tyramine), and a fluorescent probe according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound and a dilution series.
-
Assay Setup: In a 96-well plate, add the MAO enzyme, assay buffer, and the test compound at various concentrations. Include a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B) and a negative control (vehicle).
-
Incubation: Pre-incubate the enzyme with the compound to allow for binding.
-
Reaction Initiation: Add the MAO substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound.
Causality behind Experimental Choice: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[15] These assays directly measure the displacement of a high-affinity radiolabeled ligand by the test compound.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligand Selection: Choose appropriate radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with the radioligand and varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Tier 2: Potency and Selectivity
Once initial activity is confirmed, the next step is to quantify the potency and selectivity of the compound for its targets.
From the initial screening data, perform dose-response curves to accurately determine the IC50 values for both MAO isoforms and all three MATs. The inhibitory constant (Ki) for the MATs can then be calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the transporter.
Tier 3: Functional Characterization
Binding to a target does not necessarily translate to functional modulation. Therefore, functional assays are crucial to understand the compound's effect on the biological activity of the transporters.
Causality behind Experimental Choice: These assays directly measure the ability of a compound to inhibit the transport of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the respective transporter.[16] This provides a functional readout of the compound's inhibitory activity.
Protocol:
-
Cell Culture: Culture HEK293 or other suitable cells stably expressing DAT, NET, or SERT in 96-well plates.[15]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake Initiation: Add the radiolabeled monoamine substrate to initiate uptake.[16]
-
Uptake Termination: After a defined incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.
Causality behind Experimental Choice: To assess for off-target effects within the monoaminergic system, it is prudent to evaluate the compound's interaction with VMAT2, which is responsible for packaging monoamines into synaptic vesicles.
Protocol:
-
Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue or use cell lines expressing VMAT2.
-
Binding Assay: Perform a radioligand binding assay using a VMAT2-specific ligand such as [³H]dihydrotetrabenazine.
-
Uptake Assay: Measure the uptake of a radiolabeled monoamine into the prepared vesicles in the presence of the test compound.
Conclusion
The validation of a theoretical mode of action for a novel compound like this compound requires a systematic and logical progression of experiments. By leveraging knowledge from structurally related compounds, a plausible hypothesis centering on the modulation of MAOs and MATs can be formulated. The comparative analysis with established drugs provides a crucial framework for interpreting experimental data. The detailed, multi-tiered experimental workflow outlined in this guide, from initial screening to functional characterization, offers a robust and self-validating approach to elucidate the true biological activity of this and other novel chemical entities. This rigorous process is paramount for advancing our understanding of neuropharmacology and for the successful development of new therapeutics for CNS disorders.
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Joshi, P. C., et al. (2017). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. Scientific Reports, 7(1), 1546. Retrieved from [Link]
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Gasser, P. J. (2017). Organic Cation Transporters in Psychiatric Disorders. The Journal of Neuroscience, 37(41), 9811-9819. Retrieved from [Link]
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Coleman, J. A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
